Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Ivabradine Degradation Pathway and Products Identification
Executive Summary
Context: Ivabradine Hydrochloride, a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker, presents a unique stability profile due to its benzazepine moiety. While generally durable, the molecule exhibits specific vulnerabilities under hydrolytic and photolytic stress.[1]
Objective: This guide provides a rigorous technical framework for identifying Ivabradine degradation products (DPs). It moves beyond standard ICH Q1A(R2) compliance, offering a mechanistic understanding of the degradation pathways—specifically the anomalous behavior observed between HCl and H
SO hydrolysis—and detailing the LC-HR-MS/MS workflows required for structural elucidation.
Key Insight: The presence of a lactam ring within the benzazepine structure is the primary "hotspot" for hydrolytic degradation, while the tertiary amine side chain drives oxidative susceptibility.
Molecular Vulnerability Analysis
Before initiating stress testing, a structural dissection of Ivabradine (
) reveals three critical degradation vectors:
Benzazepine Lactam Ring: The 7-membered lactam ring is susceptible to nucleophilic attack (hydrolysis), leading to ring-opening. This is pH-dependent and catalyzed by strong acids/bases.
Tertiary Amines (Side Chain): The exocyclic nitrogen and the nitrogen within the benzazepine ring are prone to N-oxidation (forming N-oxides) and N-dealkylation (forming the active metabolite, N-desmethyl ivabradine).
Dimethoxybenzene Moieties: While relatively stable, these electron-rich rings can undergo electrophilic aromatic substitution or oxidation under extreme stress, though this is secondary to the amine/lactam reactivity.
Experimental Protocol: Forced Degradation
Standardized workflow for reproducible impurity generation.
Reagents & Preparation
Stock Solution: Dissolve Ivabradine HCl in Methanol to achieve 1.0 mg/mL.
Diluent: Mobile Phase A:B (50:50).
Stress Conditions (Step-by-Step)
Stress Type
Reagent/Condition
Protocol
Target Degradation
Acid Hydrolysis (HCl)
0.1 N HCl
Reflux at 60°C for 4–8 hours. Neutralize with 0.1 N NaOH before injection.
10–20%
Acid Hydrolysis (HSO)
0.1 N HSO
Reflux at 60°C for 4–8 hours. Neutralize with NaOH. Note: Compare profile with HCl sample.
10–20%
Alkaline Hydrolysis
0.1 N NaOH
Reflux at 60°C for 2–4 hours. Neutralize with 0.1 N HCl.
10–20%
Oxidation
3%–10% HO
Incubate at RT for 6 hours. Quench with sodium metabisulfite if necessary.
10–20%
Photolysis
UV Light (254 nm)
Expose solid drug and solution (1 mg/mL) to 1.2 million lux hours (ICH Q1B).
Variable
Thermal
Dry Heat
Expose solid drug at 80°C for 7–10 days.
< 5%
Critical Control: Always run a "Dark Control" (wrapped in foil) alongside photolytic samples and a "Zero Time" control for all conditions to distinguish process impurities from degradation products.
Analytical Strategy: LC-HR-MS/MS
High-Resolution Mass Spectrometry is non-negotiable for distinguishing isobaric impurities.
Chromatographic Conditions
Instrument: UHPLC coupled with Q-TOF MS.
Column: Phenomenex Luna C18 (2) (250 × 4.6 mm, 5 µm) or equivalent high-carbon load C18.
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid). Buffer choice is critical for ionization efficiency.
Mechanism: The lactam bond in the benzazepine ring undergoes hydrolysis, resulting in a ring-opened amino-acid derivative.
Observation: Five degradation products (DP-1 to DP-5) are typically observed.
HCl Specificity: Two specific DPs are observed only in HCl, suggesting a chloride-assisted mechanism or specific ionic strength effect not present with the sulfate counter-ion.
Base Stress: Rapid degradation is observed, primarily driven by the saponification of the lactam ring.
Oxidative Pathway
Mechanism: Radical attack on the tertiary amines.
Products:
N-Oxides: Formation of mono- and di-N-oxides (M+16 and M+32).
Dealkylation: Oxidative cleavage of the methyl group on the bridging nitrogen.
Photolytic Pathway
Mechanism: Radical-initiated fragmentation and rearrangement.
Key Product (UV4): Photolysis generates a product structurally identical to the active metabolite, N-desmethyl ivabradine . This confirms that light exposure can mimic metabolic processing in vitro.
Summary of Degradation Products
ID
Stress Condition
Observed Mass (m/z)
Proposed Structure/Change
Ivabradine
Reference
469.2700 [M+H]+
Parent Molecule
DP-1 (Acid)
Acid (HCl/H2SO4)
487.2800 (+18 Da)
Hydrolysis of Lactam Ring (Ring Open)
DP-2 (Base)
Base (NaOH)
487.2800 (+18 Da)
Hydrolysis of Lactam Ring (Carboxylic Acid)
DP-Ox1
Oxidation
485.2650 (+16 Da)
N-Oxide formation (Tertiary Amine)
DP-Photo (UV4)
Photolysis
455.2540 (-14 Da)
N-desmethyl ivabradine (Loss of CH)
Visualizations
Figure 1: Forced Degradation Workflow & Decision Tree
A logical flow for determining stability-indicating nature.
Caption: Figure 1. Systematic workflow for the generation, isolation, and identification of Ivabradine degradation products.
Figure 2: Proposed Chemical Degradation Pathway
Mapping the transformation of the parent molecule.
Caption: Figure 2. Mechanistic map of Ivabradine degradation showing primary hydrolytic, oxidative, and photolytic pathways.
References
Maheshwari, R. K., et al. (2015). "Characterization of degradation products of Ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis." Journal of Mass Spectrometry. [Link]
Pikul, P., et al. (2016). "Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities." PLoS One. [Link]
Stolarczyk, E., et al. (2016). "Identification of Degradation Products of Ivabradine under Stress Conditions." Acta Poloniae Pharmaceutica. [Link]
ICH Harmonised Tripartite Guideline. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation. [Link]
An In-Depth Technical Guide to Forced Degradation Studies of Ivabradine under ICH Guidelines
Introduction: Probing the Intrinsic Stability of Ivabradine In the landscape of pharmaceutical development, ensuring the stability of a drug substance is not merely a regulatory hurdle but a fundamental pillar of patient...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Probing the Intrinsic Stability of Ivabradine
In the landscape of pharmaceutical development, ensuring the stability of a drug substance is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. Forced degradation, or stress testing, is a critical scientific exercise designed to deliberately degrade a drug substance under conditions more severe than accelerated stability testing.[1] As mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2), these studies are indispensable for elucidating the intrinsic stability of the molecule, identifying potential degradation products, and establishing degradation pathways.[1][2] This proactive approach is foundational to developing and validating a robust, stability-indicating analytical method—a method that can accurately separate and quantify the active pharmaceutical ingredient (API) from any impurities or degradants that may arise during its shelf life.[3]
Ivabradine, a selective inhibitor of the If current in the sinoatrial node, is a cornerstone therapy for chronic stable angina pectoris and heart failure.[4] Its complex chemical structure necessitates a thorough understanding of its stability profile. This guide provides a comprehensive, technically-grounded framework for conducting forced degradation studies on Ivabradine, synthesizing established protocols with the scientific rationale that underpins them. We will explore the experimental design for hydrolytic, oxidative, thermal, and photolytic stress testing, the analytical methodologies for detection, and the characterization of the resulting degradation products.
Pillar 1: The Stability-Indicating Analytical Method
Before commencing any stress testing, the establishment of a validated, stability-indicating analytical method is paramount. This method forms the bedrock of the entire study, ensuring that any newly formed degradation products can be reliably detected and resolved from the parent Ivabradine peak.
Expert Insight: The Rationale Behind Method Selection
The primary goal is chromatographic resolution. A failure to separate a degradant from the API peak would lead to an overestimation of the drug's stability and a failure to identify a potentially harmful impurity. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this application.
Column Chemistry: A reversed-phase C18 column (e.g., Phenomenex Luna C18, 250 × 4.6 mm, 5.0 µm) is a common and effective choice for Ivabradine and its relatively non-polar degradation products.[3] Other options, such as a Phenyl column, have also been successfully used.[5]
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 10 mM ammonium formate, pH 3.0) and an organic modifier like acetonitrile is typical.[3] The gradient allows for the effective elution of both the parent drug and degradants with varying polarities.
Detection: Ivabradine exhibits a UV absorbance maximum around 286-287 nm, making this an ideal wavelength for detection with a PDA or UV detector.[3][6]
Validation: The final method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The key validation step for this context is specificity, which is proven by the forced degradation study itself.
Pillar 2: The Experimental Protocols for Stress Testing
The ICH Q1A(R2) guideline outlines the requisite stress conditions: hydrolysis, oxidation, photolysis, and thermal stress.[2] The objective is to achieve a target degradation of 5-20%.[7] This range is optimal because it generates a sufficient quantity of degradants for detection and characterization without leading to secondary degradation, which may not be relevant to real-world stability.[7]
Overall Experimental Workflow
The general process for conducting a forced degradation study is systematic and requires careful control of experimental variables.
Figure 1. General workflow for a forced degradation study.
Hydrolytic Degradation (Acid & Base)
Purpose: To assess the susceptibility of Ivabradine to hydrolysis, which involves the cleavage of chemical bonds by water. The lactam ring in Ivabradine's structure is a potential site for hydrolysis.
Acid Hydrolysis Protocol
Preparation: Accurately weigh 1 mg of Ivabradine hydrochloride and dissolve it in 2 mL of 2 M hydrochloric acid (HCl).[5]
Stressing: Incubate the solution in a thermostatically controlled water bath at 80°C for 24 hours.[5]
Neutralization: After the incubation period, cool the solution to room temperature and carefully neutralize it with an appropriate volume of 2 M sodium hydroxide (NaOH) to halt the reaction.
Dilution & Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL) and analyze by the validated HPLC method.
Base Hydrolysis Protocol
Preparation: Accurately weigh 1 mg of Ivabradine hydrochloride and dissolve it in 2 mL of 1 M sodium hydroxide (NaOH).[5]
Stressing: Incubate the solution in a water bath at 80°C for 24 hours.[5]
Neutralization: After incubation, cool the solution and neutralize it with an appropriate volume of 1 M hydrochloric acid (HCl).
Dilution & Analysis: Dilute the final solution with the mobile phase to the target concentration and inject into the HPLC system.
Expert Insight: The use of elevated temperature (80°C) is a standard practice to accelerate the degradation process to within a practical timeframe.[8] Molar concentrations of acid and base are chosen to provide significant stress without causing complete and unrealistic degradation of the molecule. It is crucial to analyze a control sample (Ivabradine in the same solvent, unheated) and a blank (reagents only) to ensure that observed peaks are true degradants.
Oxidative Degradation
Purpose: To evaluate Ivabradine's sensitivity to oxidation. The tertiary amine and other electron-rich moieties in the structure are potential sites for oxidation, often leading to the formation of N-oxides.
Oxidative Degradation Protocol
Preparation: Dissolve 1 mg of Ivabradine hydrochloride in 2 mL of 3% hydrogen peroxide (H₂O₂). Studies may also employ a range of concentrations (e.g., 7.5% and 15%) to modulate the extent of degradation.[5]
Stressing: Store the solution at 80°C for 24 hours, protected from light to prevent confounding photolytic degradation.[5]
Sample Preparation: After the stress period, cool the solution. It is critical to dilute the sample significantly with the mobile phase before analysis to prevent damage to the HPLC column from residual peroxide.
Analysis: Analyze the diluted sample by HPLC.
Expert Insight: Hydrogen peroxide is a common and effective oxidizing agent for these studies.[8] The formation of diastereomeric N-oxide impurities has been identified as a major oxidative degradation pathway for Ivabradine.[5] Using a mass-compatible detector like a QDa or a full LC-MS system is highly advantageous here to confirm the mass of the oxidative degradants.[5]
Thermal Degradation
Purpose: To assess the stability of Ivabradine when subjected to high temperatures in both solid and solution states.
Thermal Degradation Protocol (Solution)
Preparation: Dissolve 1 mg of Ivabradine hydrochloride in 2 mL of deionized water.[5]
Stressing: Keep the solution at 80°C for 24 hours.[5]
Analysis: After cooling, dilute the sample with the mobile phase and analyze by HPLC.
Thermal Degradation Protocol (Solid State)
Preparation: Spread a thin layer of Ivabradine hydrochloride powder in a petri dish.
Stressing: Place the dish in a thermostatically controlled oven at a high temperature (e.g., 105°C) for a specified period (e.g., 24 hours).
Analysis: After the stress period, accurately weigh a portion of the stressed powder, dissolve it in a suitable solvent, dilute to the target concentration, and analyze by HPLC.
Expert Insight: Performing thermal stress in both solid and solution states is important as degradation pathways can differ. Solid-state degradation is often slower and may reveal issues related to melting point or solid-form transitions, while solution-state studies assess intrinsic molecular stability at elevated temperatures.[9]
Photolytic Degradation
Purpose: To determine the effect of light exposure on the stability of Ivabradine, as specified in ICH guideline Q1B.[10][11][12][13]
Photolytic Degradation Protocol
Preparation: Prepare samples of Ivabradine in both solid form (thin powder layer) and in solution (e.g., in deionized water).[5]
Control Sample: Prepare identical samples wrapped in aluminum foil to serve as dark controls. This is crucial to differentiate between degradation caused by light versus heat generated by the light source.[6]
Stressing: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13] This can be achieved using a calibrated photostability chamber.
Analysis: After exposure, prepare the solid and solution samples for analysis as described in previous sections and analyze by HPLC alongside the dark controls.
Expert Insight: Photodegradation can lead to unique degradation products not seen under other stress conditions. One known photodegradant of Ivabradine is its N-desmethyl metabolite (UV4), which is also an active metabolite.[6][14] This highlights the importance of identifying all significant degradants, as they may have their own pharmacological or toxicological profiles.
Pillar 3: Results, Identification, and Pathways
Summary of Degradation Behavior
A clear, tabular summary of the results is essential for comparing the stability of Ivabradine under different stress conditions.
Stress Condition
Reagent/Parameters
Time
% Degradation
Key Degradation Products Identified
Acid Hydrolysis
2 M HCl
24 hrs
12.0%
H1, H2, H3 (Hydrolysis of lactam ring and other modifications)[6][14]
(Note: % Degradation values are approximate and compiled from representative studies.[15] The specific extent of degradation can vary based on precise experimental conditions.)
Characterization of Degradation Products
The identity of the degradation products is elucidated using advanced analytical techniques. Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the primary tool.[1][3][16] By comparing the fragmentation pattern of the parent drug with that of the degradation products, chemists can deduce the structural modifications that have occurred.[3][6]
Proposed Degradation Pathways of Ivabradine
Based on the characterization data, a degradation pathway can be proposed. The primary sites of degradation on the Ivabradine molecule are the tertiary amine and the lactam ring.
Figure 2. Simplified degradation pathways of Ivabradine.
Conclusion
The forced degradation study of Ivabradine is a scientifically rigorous process that is fundamental to its development and regulatory approval. This guide has outlined the core components of such a study, from the initial development of a stability-indicating method to the detailed protocols for stress testing and the characterization of degradation products. Ivabradine demonstrates notable degradation under acidic, oxidative, and photolytic conditions, with the lactam ring and tertiary amine being the most susceptible moieties. A thorough understanding of these pathways, guided by the principles of the ICH, ensures the development of a safe, effective, and stable pharmaceutical product. This knowledge is not only a regulatory requirement but also a testament to the scientific diligence required to bring a vital medicine to patients.
References
Patel, P. N., Borkar, R. M., Kalariya, P. D., Gangwal, R. P., Sangamwar, A. T., Samanthula, G., & Ragampeta, S. (2015). Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. Journal of Pharmaceutical and Biomedical Analysis, 115, 338-346. [Link]
Gülşen, B., & Sertürk, S. (2021). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Advances, 11(44), 27285-27295. [Link]
Kaza, M., Kolodziejska, J., & Szostak, R. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology, 7, 114. [Link]
Kumar, D., Singh, A., Kumar, S., & Sharad, S. (2021). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research, 55(4s), s1-s8. [Link]
He, H., Yuan, J., Wang, Y., & Wang, H. (2021). Pharmacology of Ivabradine and the Effect on Chronic Heart Failure. Current Pharmaceutical Design, 27(26), 2963-2970. [Link]
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
Kaza, M., Kolodziejska, J., & Szostak, R. (2016). Forced Degradation Studies of Ivabradine and In silico Toxicology Predictions for its New Designated Impurities. ResearchGate. [Link]
Resolve Mass Spectrometry. (2023). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]
Kanthale, S. B., Thonte, S. S., & Mahapatra, D. K. (2019). Stability indicating RP-HPLC method for the simultaneous estimation of ivabradine and metoprolol in bulk and tablet formulation. Journal of Applied Pharmaceutical Science, 9(04), 137-144. [Link]
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
SGS. (2016). How to Approach a Forced Degradation Study. [Link]
Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
Alsante, K. M., et al. (2003). Forced Degradation: A Review. Trends in Analytical Chemistry, 22(10), 729-746.
Maheshwari, S., Khandhar, A. P., & Jain, A. (2010). Quantitative Determination and Validation of Ivabradine HCL by Stability Indicating RP-HPLC Method and Spectrophotometric Method in Solid Dosage Form. Eurasian Journal of Analytical Chemistry, 5(1), 53-62. [Link]
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]
Technical Guide: Control and Analysis of Genotoxic Impurities in Ivabradine Hydrochloride Synthesis
Executive Summary & Regulatory Framework The synthesis of Ivabradine Hydrochloride, a selective current inhibitor used in the management of stable angina and heart failure, involves multiple alkylation and coupling steps...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Regulatory Framework
The synthesis of Ivabradine Hydrochloride, a selective
current inhibitor used in the management of stable angina and heart failure, involves multiple alkylation and coupling steps. These chemical transformations inherently utilize or generate reactive intermediates that fall under the classification of Potential Genotoxic Impurities (PGIs) .[1]
Under ICH M7 (R1) guidelines, these DNA-reactive substances must be controlled to levels that pose negligible carcinogenic risk. For a chronic-use drug like Ivabradine, the Threshold of Toxicological Concern (TTC) is set at 1.5 µ g/day .
This guide provides a technical deep-dive into the identification, mechanistic toxicology, process control, and trace analysis of specific PGIs in the Ivabradine synthetic pathway.
Synthetic Route & PGI Identification
The commercial synthesis of Ivabradine typically follows a convergent route involving the coupling of a benzazepinone derivative with a benzocyclobutane amine. We must isolate specific "Red Flag" compounds based on their structural alerts (alkylating potential).
Critical Synthetic Nodes
Alkylation of Benzazepinone: The reaction of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one with a di-halo linker (e.g., 1-bromo-3-chloropropane).
Nucleophilic Substitution: The reaction of the resulting chloropropyl intermediate with (S)-N-methyl-1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine.
Precursor Impurities:Veratryl Chloride (4-(chloromethyl)-1,2-dimethoxybenzene) is a known impurity associated with the synthesis of the benzocyclobutane moiety.
Pathway Visualization
The following diagram maps the standard synthetic flow and highlights the entry points of critical PGIs.
Figure 1: Synthetic pathway of Ivabradine highlighting critical nodes where genotoxic alkyl halides and precursors are introduced.
Mechanistic Toxicology & Control Strategy
The Hazard (Causality)
The identified PGIs (1-bromo-3-chloropropane, Veratryl chloride, Chloropropyl intermediate) share a common mechanism: Nucleophilic Substitution (
) .
Mechanism: These electrophiles can transfer an alkyl group to the N7 position of guanine or N3 position of adenine in DNA.[1]
Consequence: This alkylation causes depurination or mispairing during replication, leading to mutagenesis.
The Control (Purge Factors)
We cannot rely solely on end-product testing. A "Purge Factor" approach validates that the process inherently removes these impurities.
Purge Factor Calculation:
Parameter
Mechanism of Removal
Justification for Ivabradine Process
Reactivity
Chemical consumption
The chloropropyl intermediate is consumed in the coupling step. High conversion rates (>99%) act as a purge.
Solubility
Wash/Extraction
Polar PGIs (like hydrolyzed halides) are removed during aqueous workups of the lipophilic intermediate.
Volatility
Distillation/Drying
1-Bromo-3-chloropropane (BP ~143°C) is removed during solvent stripping and vacuum drying.
Crystallization
Lattice Rejection
The final HCl salt formation in acetonitrile/ethanol rejects non-ionic organic impurities.
Analytical Methodologies (Trace Analysis)
Due to the low TTC (1.5 µ g/day ), analytical methods must achieve Limits of Quantification (LOQ) in the ppm range (0.5 - 5 ppm) relative to the API.
Protocol A: Determination of Veratryl Chloride by LC-MS/MS
This method utilizes pre-column derivatization to stabilize the reactive chloride and enhance ionization.
Principle: Veratryl chloride is derivatized with diethylamine to form a stable tertiary amine, which is then quantified via MRM.
Instrument: Triple Quadrupole MS coupled with UHPLC.
Step-by-Step Methodology:
Derivatization:
Dissolve 50 mg Ivabradine HCl in 1 mL Acetonitrile.
Add 100 µL Diethylamine (Reagent) and 50 µL Pyridine (Catalyst).
Incubate at 60°C for 30 minutes.
Evaporate to dryness and reconstitute in Mobile Phase.
Chromatographic Conditions:
Column: Poroshell 120 EC-C18 (50 x 3.0 mm, 2.7 µm).[6]
Mobile Phase: 10 mM Ammonium Formate (A) : Acetonitrile (B) (Isocratic 40:60).
Flow Rate: 0.3 mL/min.
MS Parameters (MRM):
Ionization: ESI Positive.
Transition: Monitor specific transition for the diethylamine-veratryl adduct (Precursor
Product).
Protocol B: Direct Analysis of Alkyl Halides (Headspace GC-MS)
For volatile linkers like 1-bromo-3-chloropropane.
Sample Prep: 100 mg API in 1 mL DMA (Dimethylacetamide) in a crimped headspace vial.
Headspace: Equilibrium at 90°C for 20 mins.
GC Column: DB-624 (Volatiles specific).
Detection: SIM mode (Selected Ion Monitoring) targeting the molecular ion and characteristic halide isotope patterns.
Analytical Logic Flow
The following diagram illustrates the Quality by Design (QbD) workflow for validating these methods.
Figure 2: Analytical Method Development Workflow (QbD) for trace PGI analysis.
Data Summary: Limits & Capabilities
The following table summarizes the required sensitivity versus the capability of the described methods.
Impurity Name
Structural Alert
ICH M7 Class
Limit (ppm)*
Method LOQ (ppm)
Technique
Veratryl Chloride
Alkyl Halide
Class 2
15 ppm
0.5 ppm
LC-MS/MS (Deriv.)
1-Bromo-3-chloropropane
Dihaloalkane
Class 2
15 ppm
1.0 ppm
HS-GC-MS
Chloropropyl Intermediate
Alkyl Chloride
Class 3
15 ppm
0.8 ppm
LC-MS/MS
*Limit calculated based on 1.5 µ g/day TTC and max daily dose of Ivabradine (approx 15-20 mg/day, providing a safety margin).
Conclusion
The control of genotoxic impurities in Ivabradine synthesis requires a dual strategy:
Process Design: Utilizing the high reactivity of alkyl halides to ensure their complete consumption (high purge factors) during the coupling steps.
Analytical Vigilance: Employing derivatization-based LC-MS/MS for non-volatile halides (Veratryl chloride) and HS-GC-MS for volatile linkers.
By adhering to the protocols defined above, manufacturers can ensure compliance with ICH M7(R1) and guarantee patient safety against mutagenic risks.
References
ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[7] (2017).[3][8] International Council for Harmonisation.[6] Link
Patha, R. P., et al. (2023).[6] In-silico Toxicity Assessment and Trace Level Quantification of Veratryl Chloride a Potential Genotoxic Impurity in Ivabradine Hydrochloride Using LC-MS/MS. International Journal of Pharmaceutical Sciences and Drug Research.[6] Link
Venkateswara Rao, P., et al. (2018). Identification, isolation and characterization of new process related impurities in Ivabradine hydrochloride. Journal of Pharmaceutical and Biomedical Analysis. Link(Note: Contextual link to similar alkylation analysis methodology).
European Medicines Agency (EMA). Assessment Report: Ivabradine. (2016).[9] Link
Advanced Application Note: HPLC Method Development for Ivabradine Impurity Profiling
Introduction & Scope Ivabradine Hydrochloride, a selective current inhibitor used in the management of stable angina and heart failure, presents a unique chromatographic challenge due to its benzazepine structure and bas...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
Ivabradine Hydrochloride, a selective
current inhibitor used in the management of stable angina and heart failure, presents a unique chromatographic challenge due to its benzazepine structure and basicity. The synthesis and storage of Ivabradine can yield a complex profile of process-related impurities (e.g., chlorinated intermediates) and degradation products (e.g., oxidative N-oxides).
This guide provides a comprehensive, self-validating protocol for developing a stability-indicating HPLC method. Unlike generic templates, this workflow is engineered to address the specific pKa-driven retention behavior of Ivabradine and separate critical pairs defined by ICH Q3A/B guidelines.
Scientific Rationale & Method Strategy
The Chemical Challenge
Ivabradine is a weak base with a pKa of approximately 8.6. In standard acidic mobile phases (pH < 3), the molecule is fully protonated, often leading to poor retention or peak tailing on older silica supports due to secondary silanol interactions. However, at neutral pH (6.0–7.5), the ionization is suppressed enough to increase retention of the main peak while altering the selectivity of ionizable impurities.
Column Selection Logic
Primary Choice (C18): A high-coverage, end-capped C18 column is essential to minimize silanol activity.
Alternative (Phenyl-Hexyl): If critical pairs (such as diastereomers or aromatic impurities) co-elute on C18, a Phenyl-Hexyl phase provides orthogonal selectivity via
interactions with the benzazepine ring system.
Mobile Phase Design
We utilize a Gradient Elution profile rather than isocratic. Impurity profiling requires detecting polar degradants (early eluting) and non-polar process intermediates (late eluting). An Ammonium Acetate buffer (pH ~7.[1][2][3]0) is recommended over phosphate for two reasons:
Selectivity: It operates near the pKa of the impurities, maximizing resolution changes.
MS Compatibility: Allows for direct transfer to LC-MS for impurity characterization if needed.
Visualization: Method Development Workflow
The following decision tree outlines the logical progression from scouting to final optimization.
Figure 1: Strategic workflow for selecting stationary phases and mobile phase pH based on resolution requirements.
Experimental Protocol
Reagents & Standards
API: Ivabradine Hydrochloride Reference Standard.
Impurities: Known impurities (e.g., Impurity A, B, C as per EP/USP if available) or spiked forced degradation samples.
To prove the method is "Stability-Indicating," you must stress the API to generate degradation products and ensure they do not co-elute with the main peak.
Stress Conditions Table
Stress Type
Reagent / Condition
Duration
Target Degradation
Acid Hydrolysis
1N HCl at 80°C
2–4 Hours
5–20%
Base Hydrolysis
1N NaOH at 80°C
2–4 Hours
5–20%
Oxidation
3% at RT
2–6 Hours
5–20%
Thermal
Solid state at 80°C
24 Hours
N/A
Photolytic
UV Light (1.2 million lux hours)
~5 Days
N/A
Visualization: Degradation Analysis Logic
Figure 2: Workflow for assessing peak purity using a Photodiode Array (PDA) detector during stress testing.
Method Validation Summary (Acceptance Criteria)
Specificity: No interference from blank or placebo at the retention time of Ivabradine. Purity threshold passed for all stress samples.
Linearity:
over range 50% to 150% of target concentration.
Precision: Intra-day and Inter-day RSD < 2.0%.[4][8]
LOD/LOQ: Signal-to-noise ratio of 3:1 (LOD) and 10:1 (LOQ).
Robustness: Method must tolerate variations in:
pH (± 0.2 units)
Flow rate (± 0.1 mL/min)
Column temperature (± 5°C)
Troubleshooting & Expert Tips
Peak Tailing: If Ivabradine peak tails, increase buffer concentration to 25-30 mM or add 0.1% Triethylamine (TEA) if using a phosphate buffer system.
Baseline Drift: Ensure the "Mobile Phase B" contains 5-10% buffer or water to match the refractive index of "Mobile Phase A" if using simple UV detectors, though the gradient listed here uses a balanced organic mix to mitigate this.
Unknown Impurities: If a new peak appears during base degradation, check for the "Open Ring" degradant, a common hydrolysis product of the benzazepine lactam.
References
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Maheshwari, S., et al. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach. Acta Chromatographica. Link
Seelam, N., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PubMed Central. Link
USP Monograph. Ivabradine Hydrochloride. USP-NF Online. (Requires Subscription for full text, general reference to official standard). Link
Chiral HPLC Method for Enantiomeric Purity of Ivabradine: An In-Depth Guide
Introduction: The Stereochemical Imperative in Ivabradine Therapy Ivabradine is a heart rate-lowering medication primarily used in the symptomatic management of stable angina pectoris and chronic heart failure.[1] Its th...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Stereochemical Imperative in Ivabradine Therapy
Ivabradine is a heart rate-lowering medication primarily used in the symptomatic management of stable angina pectoris and chronic heart failure.[1] Its therapeutic action is derived from the selective inhibition of the If current in the sinoatrial node, which is crucial for regulating heart rate.[2] The Ivabradine molecule possesses a single chiral center, leading to the existence of two enantiomers: (S)-Ivabradine and (R)-Ivabradine. The pharmacological activity resides exclusively in the (S)-enantiomer, which is the marketed active pharmaceutical ingredient (API).[3] The (R)-enantiomer is considered an impurity, and its presence must be strictly controlled to ensure the safety and efficacy of the final drug product.
This application note provides a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the determination of the enantiomeric purity of Ivabradine. The methodology is designed for researchers, scientists, and drug development professionals engaged in quality control and analytical development. We will delve into the rationale behind the method development, provide a detailed step-by-step protocol, and present the necessary validation parameters to ensure a self-validating and trustworthy analytical system.
The Cornerstone of Chiral Separation: Rationale and Method Development
The successful separation of enantiomers hinges on the creation of a chiral environment where the two mirror-image molecules can interact differently. In HPLC, this is most commonly achieved through the use of a chiral stationary phase (CSP).
Selection of the Chiral Stationary Phase (CSP): A Polysaccharide-Based Approach
For the separation of Ivabradine enantiomers, polysaccharide-based CSPs have demonstrated exceptional efficacy.[4][5] These CSPs, typically derived from cellulose or amylose, are functionalized with various carbamate derivatives to create chiral cavities and interaction sites. The separation mechanism relies on a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to the formation of transient diastereomeric complexes between the enantiomers and the CSP. The differing stability of these complexes results in differential retention times and, consequently, separation.
Extensive screening has shown that a Lux Cellulose-2 column, which is based on cellulose tris(3-chloro-4-methylphenylcarbamate), provides excellent resolution for Ivabradine enantiomers.[4][6] This particular CSP has proven effective where other polysaccharide-based columns have failed, highlighting its unique selectivity for this analyte.[4]
Optimizing the Mobile Phase: The Polar Organic Mode
The choice of mobile phase is critical in modulating the interactions between the enantiomers and the CSP. For the chiral separation of Ivabradine on a polysaccharide-based column, a polar organic mode is employed. This approach utilizes a mixture of polar organic solvents, such as methanol and acetonitrile, often with a small amount of a basic or acidic modifier.[7]
A mobile phase consisting of methanol and acetonitrile with a small percentage of a basic modifier like diethylamine (DEA) has been shown to provide optimal separation.[6] The basic modifier plays a crucial role in improving peak shape and resolution by minimizing undesirable ionic interactions between the basic analyte and any residual silanol groups on the silica support of the CSP.
Detection Wavelength: Maximizing Sensitivity
The selection of an appropriate detection wavelength is vital for achieving high sensitivity. Based on the UV spectrum of Ivabradine, a wavelength of 285 nm is commonly used for its detection, as it provides a strong absorbance signal.[8][9]
Visualizing the Key Components
To better understand the molecules at the heart of this analysis, their chemical structures are presented below.
Caption: Chemical structures of (S)-Ivabradine and its unwanted (R)-enantiomer.
Detailed Application and Protocol
This section provides a step-by-step protocol for the determination of the enantiomeric purity of Ivabradine in both bulk drug substance and pharmaceutical formulations.
Instrumentation and Materials
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.
Chiral Column: Lux Cellulose-2 [Cellulose tris(3-chloro-4-methylphenylcarbamate)], 5 µm, 250 x 4.6 mm (or equivalent).
Chemicals and Reagents:
Methanol (HPLC grade)
Acetonitrile (HPLC grade)
Diethylamine (DEA) (Reagent grade)
(S)-Ivabradine Hydrochloride Reference Standard
(R)-Ivabradine Hydrochloride Reference Standard
Water (HPLC grade)
Volumetric glassware, analytical balance, and other standard laboratory equipment.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the chiral separation of Ivabradine.
Sufficient to allow for the elution of both enantiomers.
Preparation of Solutions
Mobile Phase Preparation:
Carefully measure 980 mL of methanol, 20 mL of acetonitrile, and 0.6 mL of diethylamine.
Combine the solvents in a suitable container and mix thoroughly.
Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) before use.
Standard Solution Preparation (Example Concentration: 0.5 mg/mL):
Accurately weigh approximately 5 mg of (S)-Ivabradine Hydrochloride Reference Standard and transfer to a 10 mL volumetric flask.
Dissolve in and dilute to volume with the mobile phase.
This solution will be used to identify the peak corresponding to the (S)-enantiomer.
Resolution Solution Preparation:
Prepare a solution containing both (S)-Ivabradine and a small amount of (R)-Ivabradine (e.g., spike the (S)-Ivabradine standard solution with the (R)-enantiomer to a level of approximately 0.1%).
This solution is used to confirm the resolution between the two enantiomer peaks.
Sample Preparation (Bulk Drug Substance):
Accurately weigh approximately 10 mg of the Ivabradine bulk drug substance and transfer to a 20 mL volumetric flask.[10]
Dissolve in and dilute to volume with the mobile phase.[10]
Sample Preparation (Tablets):
Weigh and finely powder not fewer than 20 tablets.[9]
Accurately weigh a portion of the powder equivalent to one tablet's worth of Ivabradine and transfer it to a suitable volumetric flask (e.g., a 10 mL flask for a 5 mg tablet).[8]
Add approximately 70% of the flask volume with diluent (mobile phase can be used) and sonicate for 15-20 minutes to ensure complete dissolution of the API.[8][9]
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.[8]
Filter the solution through a 0.45 µm nylon membrane filter before injection.[8]
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow.
Caption: Experimental workflow for the chiral HPLC analysis of Ivabradine.
System Suitability and Method Validation: Ensuring Trustworthiness
To ensure the reliability of the results, a system suitability test must be performed before sample analysis. The method should also be validated according to the International Council on Harmonisation (ICH) Q2(R1) guidelines.[3][6]
System Suitability
Inject the resolution solution multiple times. The system is deemed suitable for use if the following criteria are met:
Parameter
Acceptance Criteria
Resolution (Rs)
≥ 1.5 between the (S)- and (R)-Ivabradine peaks
Tailing Factor (T)
≤ 2.0 for the (S)-Ivabradine peak
Relative Standard Deviation (RSD)
≤ 2.0% for the peak area of (S)-Ivabradine from replicate injections
Method Validation Parameters
A summary of the key validation parameters is provided below.
Parameter
Description
Typical Acceptance Criteria
Specificity
The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
No interference from excipients or other impurities at the retention time of the enantiomers.
Linearity
The ability to elicit test results that are directly proportional to the concentration of the analyte.
Correlation coefficient (r²) ≥ 0.999 for the unwanted enantiomer.
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Signal-to-noise ratio of approximately 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Signal-to-noise ratio of approximately 10:1. The method should be capable of quantifying the R-enantiomer at the specification limit (e.g., 0.05%).[6]
Accuracy
The closeness of the test results obtained by the method to the true value.
Recovery of the unwanted enantiomer should be within 80-120% at the LOQ level.
Precision
The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
RSD ≤ 10% at the LOQ level for the unwanted enantiomer.
Robustness
A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
No significant impact on resolution or quantitation with minor changes in flow rate, column temperature, and mobile phase composition.
Conclusion
This application note details a robust and reliable chiral HPLC method for determining the enantiomeric purity of Ivabradine. By employing a polysaccharide-based chiral stationary phase (Lux Cellulose-2) and an optimized polar organic mobile phase, baseline separation of the (S)- and (R)-enantiomers can be achieved. The provided protocol, along with the system suitability and method validation guidelines, establishes a self-validating system that ensures the generation of accurate and trustworthy data. This methodology is well-suited for routine quality control in both academic and industrial settings, contributing to the overall quality and safety of Ivabradine-containing pharmaceutical products.
References
Kovács, B., Ferencz, E., Boda, F. A., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Molecules, 25(21), 5129. Available at: [Link]
Phenomenex Inc. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Available at: [Link]
Sankar, P. R., et al. (2017). HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets. International Journal of Pharmaceutical Sciences and Research, 8(9), 3845-3850. Available at: [Link]
Jovanović, M., et al. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach. Acta Chromatographica, 33(3), 209-219. Available at: [Link]
Prasad, K. R., et al. (2012). Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. Journal of Pharmaceutical and Biomedical Sciences, 20(20), 1-5. Available at: [Link]
Ferencz, E., Kovács, B., Boda, F. A., et al. (2020). Simultaneous determination of chiral and achiral impurities of ivabradine on a cellulose tris(3-chloro-4-methylphenylcarbamate) chiral column using polar organic mode. Journal of Pharmaceutical and Biomedical Analysis, 177, 112851. Available at: [Link]
PubChem. (n.d.). Ivabradine. National Center for Biotechnology Information. Available at: [Link]
Ferencz, E., et al. (2019). Chromatograms of (A) Solution of Ivabradine 5 mg tablet. (B) Solution of Ivabradine 5 mg film-coated tablet spiked with all impurities at the 0.05% level. ResearchGate. Available at: [Link]
Rehman, M. M., et al. (2017). Validated RP-HPLC Method for the Determination of Ivabradine Hydrochloride in Pharmaceutical Formulation. International Journal of Pharmaceutical Sciences and Drug Research, 9(5), 228-233. Available at: [Link]
National Medicines Laboratory, Department of Drug Administration, Nepal. (n.d.). Analytical profile of Ivabradine Tablets. Available at: [Link]
Firke, S. N., et al. (2018). Development of UV Spectrophotometric Assay Method for Determination of Ivabradine Hydrochloride in Bulk and Formulated Microsphere Dosage form. Indo American Journal of Pharmaceutical Research, 8(08), 1533-1539. Available at: [Link]
Wikipedia. (n.d.). Ivabradine. Available at: [Link]
Dobó, M., et al. (2021). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. Molecules, 26(14), 4287. Available at: [Link]
Drugs.com. (n.d.). Ivabradine: Package Insert / Prescribing Information / MOA. Available at: [Link]
Dobo, A. G., & Tariq, A. (2015). Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. P & T : a peer-reviewed journal for formulary management, 40(12), 830–836. Available at: [Link]
Ilisz, I., Aranyi, A., & Pataj, Z. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution. Molecules, 26(14), 4333. Available at: [Link]
Rahman, M. M., et al. (2012). Development and validation of RP-HPLC method for analysis of Ivabradine Hydrochloride in tablet dosage forms. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(3), 1032-1043. Available at: [Link]
Wanamaker, S. (2014). RAPID AND SELECTIVE UV SPECTROPHOTOMETRIC AND RP-HPLC METHODS FOR DISSOLUTION STUDIES OF IVABRADINE CONTROLLED-RELEASE FORMULATIONS. PharmaTutor, 2(6), 127-136. Available at: [Link]
ResearchGate. (n.d.). The chemical structure of ivabradine. Available at: [Link]
Google Patents. (n.d.). WO2014020534A1 - Ivabradine hydrochloride and the processes for preparation thereof.
Academia.edu. (n.d.). Validated RP-HPLC Method for the Determination of Ivabradine Hydrochloride in Pharmaceutical Formulation. Available at: [Link]
ResearchGate. (n.d.). Simultaneous determination of chiral and achiral impurities of ivabradine on a cellulose tris(3-chloro-4-methylphenylcarbamate) chiral column using polar organic mode. Available at: [Link]
ResearchGate. (n.d.). Validated RP-HPLC Method for the Determination of Ivabradine Hydrochloride in Pharmaceutical Formulation. Available at: [Link]
HPLC.eu. (n.d.). chiral columns. Available at: [Link]
Indo American Journal of Pharmaceutical Research. (2018). development of uv spectrophotometric assay method for determination of ivabradine hydrochloride in. Available at: [Link]
The Pharma Review. (2016). Development and Validation of UV-Vis Spectroscopy Method for the Determination of Ivabradine Hydrochloride and Metoprolol Succinate in Tablet. Available at: [Link]
Resolving the Complexity: A Gradient Elution HPLC Method for the Comprehensive Analysis of Ivabradine and Its Impurities
Introduction Ivabradine, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, is a crucial therapeutic agent for the management of chronic stable angina pectoris and heart failu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Ivabradine, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, is a crucial therapeutic agent for the management of chronic stable angina pectoris and heart failure.[1] As with any pharmaceutical active ingredient, ensuring its purity is paramount to guaranteeing safety and efficacy. The manufacturing process and storage of Ivabradine can lead to the formation of various impurities, including process-related impurities and degradation products.[2][3] The structural similarity among these impurities and the active pharmaceutical ingredient (API) presents a significant analytical challenge, necessitating a highly selective and robust analytical method for their separation and quantification.[4]
This application note details a stability-indicating gradient elution High-Performance Liquid Chromatography (HPLC) method designed to resolve Ivabradine from its known and potential impurities. The method is developed based on the principles of Analytical Quality by Design (AQbD) to ensure robustness and reliability throughout the lifecycle of the product.[5][6][7] We will delve into the rationale behind the selection of chromatographic parameters and provide a step-by-step protocol for implementation in a quality control or research and development setting.
Understanding the Challenge: The Physicochemical Landscape of Ivabradine and Its Impurities
The successful separation of closely related chemical compounds by HPLC is fundamentally governed by their differential partitioning between the stationary and mobile phases. This partitioning is influenced by subtle differences in their physicochemical properties, such as polarity, hydrophobicity, and ionization state. Ivabradine and its impurities often share the same core structure, with minor modifications that can significantly impact their retention behavior. For instance, positional isomers, degradation products arising from oxidation, or hydrolysis can exhibit very similar polarities, making their separation challenging with isocratic elution methods.[4]
A gradient elution approach, where the mobile phase composition is systematically varied during the chromatographic run, is indispensable for resolving such complex mixtures. By gradually increasing the organic solvent concentration, we can effectively elute compounds with a wide range of hydrophobicities within a reasonable timeframe, while achieving optimal resolution between closely eluting peaks.
Materials and Methods
Instrumentation
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
Chemicals and Reagents
Ivabradine Hydrochloride reference standard and impurity standards (if available).
Acetonitrile (HPLC gradient grade).
Methanol (HPLC grade).
Ammonium acetate (analytical grade).
Orthophosphoric acid (analytical grade).
Purified water (HPLC grade).
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation of Ivabradine and its impurities.
Parameter
Condition
Column
C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A
20 mM Ammonium acetate buffer, pH adjusted to 7.35 with orthophosphoric acid
Mobile Phase B
Acetonitrile
Gradient Program
See Table 2
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection Wavelength
285 nm
Injection Volume
10 µL
Table 1: Optimized HPLC Method Parameters
Time (min)
% Mobile Phase A
% Mobile Phase B
0
89
11
45
66
34
50
89
11
55
89
11
Table 2: Gradient Elution Program
Experimental Protocols
Standard and Sample Preparation
1. Standard Solution Preparation:
Accurately weigh and dissolve an appropriate amount of Ivabradine Hydrochloride reference standard in the mobile phase to obtain a final concentration of approximately 100 µg/mL.
If available, prepare individual or mixed impurity standard solutions in a similar manner.
2. Sample Preparation (for drug substance):
Accurately weigh and dissolve the Ivabradine drug substance in the mobile phase to achieve a final concentration of approximately 1 mg/mL.
3. Sample Preparation (for dosage form):
Weigh and finely powder a representative number of tablets.
Transfer an amount of powder equivalent to a single dose of Ivabradine into a suitable volumetric flask.
Add a portion of the mobile phase, sonicate for 15 minutes to ensure complete dissolution of the drug, and then dilute to the mark with the mobile phase.[8]
Centrifuge a portion of this solution at 3000 rpm for 5 minutes and filter the supernatant through a 0.45 µm nylon syringe filter before injection.[9]
Forced Degradation Studies Protocol
To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the Ivabradine drug substance.[2][10]
Acid Degradation: Dissolve the drug substance in 0.1 N HCl and heat at 80°C for 2 hours. Neutralize the solution before injection.[11]
Base Degradation: Dissolve the drug substance in 0.1 N NaOH and heat at 80°C for 2 hours. Neutralize the solution before injection.[11]
Oxidative Degradation: Treat the drug substance solution with 3% hydrogen peroxide at room temperature for 24 hours.[8]
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) for 24 hours.
Method Validation and System Suitability
The developed method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7] Key validation parameters include:
Specificity: Demonstrated by the resolution of the Ivabradine peak from all impurity peaks and any degradation products.
Linearity: Assessed over a concentration range of at least 50% to 150% of the nominal concentration.
Accuracy: Determined by recovery studies at multiple concentration levels.
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to ensure the method's sensitivity for detecting and quantifying low levels of impurities.
Robustness: Assessed by making small, deliberate variations in method parameters such as mobile phase pH, column temperature, and flow rate.[12]
System Suitability: Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters such as theoretical plates, tailing factor, and resolution between critical peak pairs.
Visualization of the Analytical Workflow
The following diagram illustrates the key stages of the analytical workflow for the determination of Ivabradine and its impurities.
Caption: Experimental workflow for Ivabradine impurity profiling.
Logical Relationship of Method Parameters
The successful separation is a result of the interplay between various chromatographic parameters. The diagram below illustrates the logical relationship between these parameters and the desired analytical outcome.
Caption: Interplay of HPLC parameters for optimal separation.
Conclusion
The gradient elution HPLC method detailed in this application note provides a robust and reliable solution for the challenging task of resolving Ivabradine from its complex matrix of impurities. By employing a systematic approach to method development and adhering to rigorous validation protocols, this method can be confidently implemented for routine quality control, stability testing, and in-depth impurity profiling of Ivabradine drug substance and product. The principles outlined herein also serve as a valuable guide for developing similar stability-indicating methods for other pharmaceutical compounds.
References
Jancic-Stojanovic, B., et al. (2019). Chemometrically Assisted RP-HPLC Method Development for Efficient Separation of Ivabradine and its Eleven Impurities. AKJournals. Available at: [Link]
Malenović, A., et al. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Mašić, I., et al. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach. ResearchGate. Available at: [Link]
Prajapati, Y. K., & Singh, A. (2019). Stability indicating RP-HPLC method for the simultaneous estimation of ivabradine and metoprolol in bulk and tablet formulation. Journal of Applied Pharmaceutical Science. Available at: [Link]
Gajewska, M., et al. (2020). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Molecules. Available at: [Link]
Google Patents. (2016). Ivabradine hydrochloride impurity and preparation method and application thereof.
Mašić, I., et al. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach in tablets. AKJournals. Available at: [Link]
Srinivasan, B. P., & Seerapu, S. (2010). Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
Gulsen, B., et al. (2022). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. RSC Advances. Available at: [Link]
Chavan, P. B., Kolhe, M. H., & Dhamak, K. V. (2022). Stability Indicating Method Development and Validation of Carvedilol and Ivabradine in Bulk and its Formulation by RP-HPLC Method. International Journal of Drug Delivery Technology. Available at: [Link]
Patel, M. J., & Patel, A. H. (2019). Validation of Stability Indicating RP-HPLC, Method of Analysis for assay of Ivabradine HCl. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
Parve, P., et al. (2022). Stability Indicating RP-HPLC Method for the Estimation of Ivabradine in Tablet Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
Induri, M., et al. (2021). HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets. International Journal of Advanced Pharmaceutics & Biotechnology. Available at: [Link]
Gajewska, M., et al. (2020). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. ResearchGate. Available at: [Link]
SynZeal. (n.d.). Ivabradine Impurities. Retrieved from [Link]
Pharmaffiliates. (n.d.). Ivabradine Hydrochloride and its Impurities. Retrieved from [Link]
United States Pharmacopeia. (2014). <1086> Impurities in Drug Substances and Drug Products. USP 37. Available at: [Link]
United States Pharmacopeia. (n.d.). <1086> Impurities in Drug Substances and Drug Products. USP-NF. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Ivabradine Hydrochloride. PubChem. Retrieved from [Link]
European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. Available at: [Link]
Selection of column and mobile phase for Ivabradine impurity analysis
Application Note: Strategic Selection of Column and Mobile Phase for Ivabradine Impurity Analysis Executive Summary Objective: To define a robust, stability-indicating HPLC/UHPLC protocol for the separation of Ivabradine...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Selection of Column and Mobile Phase for Ivabradine Impurity Analysis
Executive Summary
Objective: To define a robust, stability-indicating HPLC/UHPLC protocol for the separation of Ivabradine hydrochloride and its related impurities (including positional isomers and diastereomers).
Scope: This guide addresses the critical chromatographic challenges posed by Ivabradine’s basicity, photosensitivity, and complex impurity profile (e.g., N-dealkylated species, N-oxides).
Key Recommendation: The use of high-density C18 stationary phases combined with a neutral pH (6.0–7.3) phosphate buffer system offers superior resolution of critical isomer pairs compared to traditional acidic mobile phases.
Scientific Rationale & Mechanistic Insight
The Analyte Challenge: Ivabradine Hydrochloride
Ivabradine is a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker. Chemically, it is a basic compound (pKa ~8.6) containing a benzazepinone ring.
The Basicity Problem: On traditional silica-based columns, basic drugs interact strongly with residual silanols (Si-OH), leading to severe peak tailing.
The Isomer Problem: The impurity profile includes positional isomers (e.g., Impurities III, V, VI) and diastereomers (Impurity X) that possess identical mass-to-charge ratios, rendering MS detection insufficient for separation.
Stability: Ivabradine is photosensitive and thermolabile . All analytical workflows must incorporate amber glassware and controlled column temperatures.
The "Neutral pH" Strategy
While many generic protocols use acidic mobile phases (pH 2.5–3.0) to suppress silanol ionization, Ivabradine analysis benefits significantly from a neutral pH (6.0–7.3) strategy.
Mechanism: At pH > 6.0, the ionization of the basic analyte is suppressed (or reduced), increasing its hydrophobicity and retention on the C18 chain. Simultaneously, the high buffer concentration competes with residual silanols, sharpening the peak shape.
Selectivity: Neutral pH alters the charge distribution of the zwitterionic or basic impurities, often resolving critical pairs (like diastereomers) that co-elute under acidic conditions.
Stationary Phase Selection Protocol
The selection of the column is not merely about "C18." It requires specific attributes to handle the basicity and structural similarity of the impurities.
Critical Column Attributes
Attribute
Recommendation
Scientific Justification
Ligand
C18 (Octadecyl)
Provides necessary hydrophobic interaction for retaining the benzazepinone core.
End-capping
Double/Triple End-capped
Essential to shield residual silanols and prevent peak tailing of the basic amine.
Carbon Load
High (>15%)
Increases retention capacity and surface coverage, improving resolution of similar impurities.
Particle Size
3.5 µm or 5 µm
3.5 µm offers a balance between backpressure and efficiency (N) for resolving >10 impurities.
Pore Size
100 Å
Standard pore size is sufficient for this small molecule (MW ~468 Da).
Column Selection Decision Tree
Figure 1: Decision logic for selecting the stationary phase for basic drugs like Ivabradine.
Mobile Phase Engineering
Buffer Selection
Phosphate Buffer (20–50 mM): Preferred for UV detection. It offers excellent buffering capacity at pH 6.0–7.5.
Note: Do not use with LC-MS. For MS applications, switch to Ammonium Acetate (pH 7.3).
pH Optimization:
pH 6.0: Good starting point for general separation.
pH 7.0–7.3: Often required to separate the diastereomers of Impurity X .
Organic Modifier
Acetonitrile (ACN): The "Gold Standard" for Ivabradine.
Why? ACN forms a distinct adsorbed layer on the stationary phase that is beneficial for separating the diastereomers.
Warning: Methanol (MeOH) often fails to resolve the specific positional isomers of Ivabradine impurities.
Mobile Phase A (Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL water. Adjust pH to 6.5 ± 0.05 (or 7.3 for difficult isomers) using dilute KOH or H₃PO₄. Filter through 0.45 µm membrane.[2]
Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).
Gradient Program
Design Rationale: A shallow gradient is necessary to separate the cluster of impurities eluting near the main peak.
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Event
0.0
85
15
Equilibration
5.0
85
15
Isocratic Hold (Early eluters)
25.0
60
40
Linear Gradient
35.0
40
60
Wash
40.0
85
15
Re-equilibration
45.0
85
15
Stop
Standard & Sample Preparation
Diluent: Mobile Phase A : Acetonitrile (60:40 v/v).[3][4]
Stock Solution: 1.0 mg/mL Ivabradine HCl in diluent. Store in Amber Vials.
Sensitivity: LOD should be established at ~0.06 µg/mL.
Method Development & Troubleshooting Workflow
This workflow ensures the method is self-validating by checking "Critical Method Attributes" (CMAs) at each step.
Figure 2: Iterative optimization loop for Ivabradine impurity method development.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Peak Tailing (> 1.5)
Silanol interaction; pH too low.
Increase buffer pH to 7.0; Use a "Base Deactivated" column.
Co-elution of Isomers
Inadequate selectivity.
Switch pure ACN to ACN:MeOH mix (rare) or flatten the gradient slope.
Drifting Retention Times
Temperature fluctuation or pH instability.
Use a column oven (35°C); Ensure buffer is fresh (pH changes over time).
Verify amber glassware usage. Ivabradine degrades rapidly in light.
References
Maheshwari, S., et al. (2021).[6] Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach. Acta Chromatographica.
European Medicines Agency (EMA). (2016).[7] Assessment Report: Ivabradine.
Gülşen, B., & Toker, S. E. (2025). Characterization of degradation products of Ivabradine by LC-HR-MS/MS. Analytical Methods.
United States Pharmacopeia (USP). Chromatographic Columns: L1 (C18).
BioPharma Services. Bioanalytical Method Development: High pH Mobile Phase Strategies.
Application Note: Stability-Indicating Assay Method (SIAM) for Ivabradine Hydrochloride and Related Impurities
This Application Note is designed as a comprehensive technical guide for analytical scientists developing stability-indicating methods for Ivabradine Hydrochloride. It synthesizes regulatory standards (ICH Q1A/Q2) with p...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a comprehensive technical guide for analytical scientists developing stability-indicating methods for Ivabradine Hydrochloride. It synthesizes regulatory standards (ICH Q1A/Q2) with practical, field-proven methodologies.
Abstract
This protocol details the development and validation of a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for Ivabradine Hydrochloride.[1][2][3] Ivabradine, a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker, exhibits specific degradation pathways under stress conditions. This method utilizes a C18 stationary phase with a phosphate buffer/organic gradient to achieve baseline resolution of the parent drug from its major metabolite (N-desmethyl ivabradine) and critical oxidative/hydrolytic degradants.
Introduction & Scientific Rationale
Molecule Profile
Active Pharmaceutical Ingredient (API): Ivabradine Hydrochloride[2][4][5][6][7][8]
Solubility: Freely soluble in water and methanol.[3][7]
Critical Quality Attribute (CQA): Separation of the S-enantiomer (active) from process impurities and degradants.
Degradation Chemistry
Ivabradine contains a benzazepinone ring and a dimethoxybicyclo moiety linked by a propyl chain.
Oxidative Stress: Susceptible to N-oxidation at the tertiary amine, forming diastereomeric N-oxides.
Hydrolytic Stress: The amide linkage in the benzazepinone ring is vulnerable to acid/base hydrolysis.
Metabolic Relevance: The primary metabolite, N-desmethyl ivabradine, is pharmacologically active and must be resolved from the parent peak during stability studies.
Experimental Protocol
Instrumentation & Reagents
LC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class (or equivalent) with PDA detector.
Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or Inertsil ODS-3V.
Rationale: A C18 column with high carbon load provides necessary retention for the basic Ivabradine molecule while maintaining peak shape for polar degradants.
Reagents:
Potassium Dihydrogen Phosphate (KH₂PO₄), AR Grade.
This gradient method is optimized to separate the early eluting polar degradants (hydrolysis products) and late-eluting impurities.
Parameter
Setting
Mobile Phase A
20 mM Potassium Phosphate Buffer (pH 6.0 ± 0.05)
Mobile Phase B
Acetonitrile : Methanol (60:40 v/v)
Flow Rate
1.0 mL/min
Column Temp
30°C
Injection Volume
10 µL
Detection
UV @ 286 nm (λmax of Ivabradine)
Run Time
25 Minutes
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.00
85
15
5.00
85
15
15.00
40
60
20.00
40
60
21.00
85
15
| 25.00 | 85 | 15 |
Standard & Sample Preparation
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).
Standard Stock Solution: Dissolve 25 mg Ivabradine HCl in 25 mL diluent (1000 µg/mL).
Working Standard: Dilute Stock to 100 µg/mL.
Impurity Stock (if available): Prepare individual stocks of N-desmethyl ivabradine at 100 µg/mL.
Forced Degradation Study Protocol (Stress Testing)
This section defines the "Force" required to generate 5-20% degradation, ensuring the method is truly stability-indicating.
Acid Hydrolysis[9]
Transfer 5 mL of Stock Solution (1000 µg/mL) to a 50 mL volumetric flask.
Add 5 mL of 0.1 N HCl .
Stress Condition: Heat at 60°C for 2 hours.
Neutralization: Cool, then add 5 mL of 0.1 N NaOH.
Dilute to volume with Diluent.
Base Hydrolysis
Transfer 5 mL of Stock Solution to a 50 mL flask.
Add 5 mL of 0.1 N NaOH .
Stress Condition: Ambient temperature (RT) for 1 hour. Note: Ivabradine is sensitive to base; avoid high heat initially.
Neutralization: Add 5 mL of 0.1 N HCl.
Dilute to volume with Diluent.
Oxidative Degradation
Transfer 5 mL of Stock Solution to a 50 mL flask.
Add 5 mL of 3% H₂O₂ .
Stress Condition: Ambient temperature for 4 hours.
Dilute to volume with Diluent.
Thermal Degradation[9]
Expose solid API powder to 105°C in an oven for 24 hours.
Weigh equivalent of 25 mg and dissolve in diluent to reach target concentration.
Photolytic Degradation
Expose solid API or solution to UV light (254 nm) for 1.2 million lux hours (per ICH Q1B).
Method Validation Summary (ICH Q2)
Validation Parameter
Acceptance Criteria
Typical Result
Specificity
No interference at retention time of Ivabradine from blank or placebo. Peak Purity Index > 0.999.
Passes. Degradants resolved (Rs > 1.5).
Linearity
r² ≥ 0.999 over 50-150% of target concentration.
r² = 0.9995
Accuracy (Recovery)
98.0% - 102.0% at 3 levels (50%, 100%, 150%).
99.4% Mean Recovery
Precision (Repeatability)
RSD ≤ 2.0% for n=6 injections.
RSD = 0.8%
LOD / LOQ
S/N ratio > 3 (LOD) and > 10 (LOQ).
LOQ ≈ 0.05 µg/mL
Robustness
Resolution remains > 1.5 with ±0.2 pH or ±2°C temp change.
Robust
Visualizations
Degradation Pathway Logic
The following diagram illustrates the degradation behavior of Ivabradine under specific stress conditions, aiding in peak identification.
Caption: Predicted degradation and metabolic pathways for Ivabradine HCl monitoring.
Analytical Method Validation Workflow
A decision tree for validating the Stability-Indicating nature of the method.
Caption: Step-by-step decision tree for validating the specificity of the stability-indicating method.
Results & Discussion
Acidic Conditions: Ivabradine shows moderate stability but will degrade into polar fragments eluting early in the chromatogram (RT 2-4 min).
Basic Conditions: The drug is highly sensitive to alkali. Significant degradation (>20%) may occur rapidly; ensure mild conditions (0.1 N NaOH at RT) to capture intermediate degradants.
Oxidative Conditions: Treatment with H₂O₂ typically yields N-oxide impurities which may elute as a doublet or close to the main peak due to stereochemistry. The proposed gradient (holding 15% organic initially) ensures these polar oxides are separated from the main peak.
Resolution: The critical pair is often Ivabradine and the N-desmethyl metabolite. This method typically achieves a Resolution (
) > 2.0 for this pair.
References
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[9] Link
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[9] Link
Maheshwari, S., et al. (2019).[6] "Validation of Stability Indicating RP-HPLC Method of Analysis for assay of Ivabradine HCl." Asian Journal of Pharmaceutical Analysis. Link
Drmić, M., et al. (2019).[2][6] "Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities." Journal of Pharmaceutical and Biomedical Analysis. Link
Stolarczyk, M., et al. (2016). "Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities." PLOS ONE. Link
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Ivabradine and its Impurities
Application Note For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the development and validation of a robust stability-indicating reversed-phase hig...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the development and validation of a robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Ivabradine and its process-related and degradation impurities. The presented method is designed to be specific, accurate, precise, and robust, meeting the stringent requirements of regulatory bodies. This guide delves into the rationale behind the method development, provides detailed protocols for its validation in accordance with International Council for Harmonisation (ICH) guidelines, and offers insights into the characterization of Ivabradine's impurity profile.
Introduction: The Criticality of Impurity Profiling in Ivabradine
Ivabradine is a heart rate-lowering agent used in the treatment of chronic stable angina pectoris and chronic heart failure.[1] As with any active pharmaceutical ingredient (API), the presence of impurities, which can originate from the manufacturing process or degradation of the drug substance over time, must be meticulously controlled to ensure the safety and efficacy of the final drug product.[2] Regulatory authorities mandate the identification, quantification, and control of impurities within specified limits.[3]
This application note outlines a systematic approach to developing and validating an RP-HPLC method that can effectively separate Ivabradine from its known and potential impurities, including those that may form under stress conditions. The successful implementation of such a method is a cornerstone of quality control in the pharmaceutical industry.
Method Development Rationale: A Scientific Approach to Separation
The development of a successful HPLC method for impurity profiling hinges on a thorough understanding of the physicochemical properties of the analyte and its impurities. Ivabradine, with its complex structure, presents a unique set of challenges. The presence of multiple chiral centers and various functional groups can lead to a diverse array of structurally similar impurities.[4]
Physicochemical Properties and Chromatographic Considerations
Ivabradine is a basic compound, and its retention and selectivity in RP-HPLC are significantly influenced by the pH of the mobile phase. The selection of a suitable stationary phase, typically a C18 or a phenyl column, provides the necessary hydrophobicity for adequate retention.[5] The organic modifier, usually acetonitrile or methanol, is chosen based on its elution strength and its ability to provide the desired selectivity for separating closely related impurities.[6] A gradient elution is often preferred for impurity analysis as it allows for the separation of compounds with a wide range of polarities within a reasonable timeframe.[2]
Optimized Chromatographic Conditions
Based on a comprehensive review of existing methodologies and a deep understanding of the chemistry of Ivabradine and its impurities, the following optimized chromatographic conditions are proposed:
Parameter
Optimized Condition
Column
C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A
0.02 M Ammonium Acetate buffer, pH adjusted to 7.35
C18 Column: Provides excellent hydrophobic retention and is a robust and widely used stationary phase for pharmaceutical analysis.
Ammonium Acetate Buffer (pH 7.35): This pH is chosen to ensure that Ivabradine and its basic impurities are in a suitable ionization state for optimal retention and peak shape.[2]
Acetonitrile: Offers good elution strength and lower viscosity compared to methanol, often leading to better peak efficiencies.
Gradient Elution: Necessary to resolve both early-eluting polar impurities and late-eluting non-polar impurities from the main Ivabradine peak.[2]
Detection at 286 nm: Ivabradine exhibits significant absorbance at this wavelength, providing good sensitivity for both the API and its chromophoric impurities.[4]
Method Validation Protocol: Ensuring a Self-Validating System
The validation of an analytical method is a mandatory process to demonstrate its suitability for its intended purpose.[7] The following validation parameters should be assessed according to the ICH Q2(R1) guideline.[5]
System Suitability
Before commencing any validation experiments, the suitability of the chromatographic system must be established. This is achieved by injecting a standard solution multiple times and evaluating key parameters.
Protocol:
Prepare a system suitability solution containing Ivabradine and a known impurity.
Inject the solution six replicate times.
Calculate the following parameters:
Tailing factor (Asymmetry factor) for the Ivabradine peak: Should be ≤ 2.0.
Theoretical plates (N) for the Ivabradine peak: Should be ≥ 2000.
Resolution (Rs) between Ivabradine and the known impurity: Should be ≥ 2.0.
Relative Standard Deviation (%RSD) for the peak area of Ivabradine: Should be ≤ 2.0%.
Specificity (Forced Degradation Studies)
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[8]
Protocol:
Expose Ivabradine drug substance to the following stress conditions:
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.[9]
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.[9]
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[10]
Thermal Degradation: Dry heat at 105°C for 24 hours.[9]
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.[9]
Analyze the stressed samples using the proposed HPLC method.
Assess the peak purity of the Ivabradine peak using a photodiode array (PDA) detector to ensure no co-eluting peaks.
The method is considered specific if all degradation product peaks are well-resolved from the Ivabradine peak and from each other.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
Protocol:
Prepare a series of at least five solutions of Ivabradine and each specified impurity at concentrations ranging from the limit of quantification (LOQ) to 150% of the specification limit for each impurity.
Inject each solution in triplicate.
Plot a calibration curve of mean peak area versus concentration.
Calculate the correlation coefficient (r²), which should be ≥ 0.999.
Range
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Acceptance Criteria: The validated range should encompass the expected levels of impurities in the drug substance, typically from the LOQ to 120% of the impurity specification limit.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Protocol:
Prepare samples of the drug substance spiked with known amounts of each impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
Analyze these samples in triplicate.
Calculate the percentage recovery of each impurity.
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each impurity.
Precision
Precision is the measure of the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Repeatability (Intra-day precision):
Prepare six independent samples of the drug substance spiked with impurities at 100% of the specification limit.
Analyze the samples on the same day, with the same analyst and instrument.
Calculate the %RSD for the content of each impurity.
Intermediate Precision (Inter-day and Inter-analyst):
Repeat the repeatability study on a different day, with a different analyst, and preferably with a different instrument.
Calculate the %RSD for the content of each impurity across all measurements.
Acceptance Criteria: The %RSD for repeatability and intermediate precision should not be more than 10.0% for each impurity.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol:
These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
S/N Ratio:
LOD is typically where S/N is 3:1.
LOQ is typically where S/N is 10:1.
Acceptance Criteria: The LOQ should be at or below the reporting threshold for impurities as defined by ICH Q3A guidelines.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[5]
Protocol:
Introduce small variations to the optimized method parameters, one at a time. Examples include:
Flow rate (± 0.1 mL/min).
Column temperature (± 2°C).
Mobile phase pH (± 0.2 units).
Mobile phase composition (± 2% organic).
Analyze a system suitability solution under each varied condition.
Evaluate the impact on system suitability parameters (resolution, tailing factor, etc.).
Acceptance Criteria: The system suitability parameters should remain within the acceptable limits for all tested variations.
Detailed Experimental Protocols
Preparation of Solutions
Mobile Phase A (0.02 M Ammonium Acetate, pH 7.35): Dissolve approximately 1.54 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 7.35 with dilute ammonia solution or acetic acid. Filter through a 0.45 µm membrane filter and degas.
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a ratio of 85:15 (v/v).
Standard Stock Solution of Ivabradine (1000 µg/mL): Accurately weigh about 25 mg of Ivabradine reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Impurity Stock Solutions (100 µg/mL): Accurately weigh about 2.5 mg of each impurity reference standard into separate 25 mL volumetric flasks. Dissolve in and dilute to volume with the diluent.
Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the Ivabradine sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
No interference at the retention time of Ivabradine; peak purity angle < peak purity threshold
Linearity
Correlation coefficient (r²) ≥ 0.999
Accuracy
Mean recovery between 90.0% and 110.0%
Precision
%RSD for repeatability and intermediate precision ≤ 10.0%
LOD & LOQ
S/N ratio of ~3:1 for LOD and ~10:1 for LOQ; LOQ ≤ reporting threshold
Robustness
System suitability parameters remain within acceptable limits
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust solution for the determination of Ivabradine and its impurities. The systematic approach to method development, grounded in the physicochemical properties of the molecules, ensures effective separation. The comprehensive validation protocol, aligned with ICH guidelines, establishes the method's suitability for its intended purpose in a quality control environment. By adhering to these protocols, researchers, scientists, and drug development professionals can confidently assess the purity and stability of Ivabradine, thereby ensuring the quality and safety of this important therapeutic agent.
References
Daicel Pharma. Ivabradine Impurities and Ivabradine. [Link]
Malenović, A., et al. (2019). Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. Acta Chromatographica, 32(1), 1-11. [Link]
Stanimirović, D., et al. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach. Acta Chromatographica, 34(1), 1-11. [Link]
ResearchGate. Chemical structures of (A) Ivabradine, (B) N-desmethylivabradine and (C) Diazepam. [Link]
Stanimirović, D., et al. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach. AKJournals. [Link]
Srinivasa Rao, B., et al. (2009). Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. Semantic Scholar. [Link]
Rao, B. S., et al. (2010). Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. Pakistan Journal of Pharmaceutical Sciences, 23(4), 435-439. [Link]
Chavan, P. B., et al. (2022). Stability Indicating Method Development and Validation of Carvedilol and Ivabradine in Bulk and its Formulation by Reverse Phase High Performance Liquid Chromatography Method. International Journal of Drug Delivery Technology, 12(3), 1350-1356. [Link]
Reddy, Y. R., et al. (2015). Validated RP-HPLC Method for the Determination of Ivabradine Hydrochloride in Pharmaceutical Formulation. ResearchGate. [Link]
Google Patents. (2016).
Islam, M. R., et al. (2014). Development and validation of RP-HPLC method for analysis of Ivabradine Hydrochloride in tablet dosage forms. ResearchGate. [Link]
Google Patents. (2010).
International Council for Harmonisation. (1994). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Maheshwari, S., et al. (2010). Quantitative Determination and Validation of Ivabradine HCL by Stability Indicating RP-HPLC Method and Spectrophotometric Method in Solid Dosage Form. Eurasian Journal of Analytical Chemistry, 5(1), 53-62. [Link]
Jain, P. S., et al. (2019). Stability indicating RP-HPLC method for the simultaneous estimation of ivabradine and metoprolol in bulk and tablet formulation. Journal of Applied Pharmaceutical Science, 9(05), pp. 071-079. [Link]
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Application Note: Orthogonal Impurity Profiling of Ivabradine HCl Using PDA and QDa Detection
This Application Note and Protocol is designed for researchers and QC scientists involved in the development and stability testing of Ivabradine Hydrochloride. It synthesizes advanced chromatographic techniques with orth...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol is designed for researchers and QC scientists involved in the development and stability testing of Ivabradine Hydrochloride. It synthesizes advanced chromatographic techniques with orthogonal detection to ensure rigorous impurity identification.
Executive Summary
The identification of impurities in Ivabradine Hydrochloride (IVA) presents specific challenges due to the presence of diastereomeric degradation products (N-oxides) and structurally similar process impurities. Traditional HPLC-UV methods often lack the specificity to distinguish co-eluting species or confirm peak identity without external reference standards.[1]
This protocol details a dual-detection workflow utilizing a Photodiode Array (PDA) detector in series with a QDa (single quadrupole mass detector).[1] This orthogonal approach allows for simultaneous acquisition of UV spectral data (peak purity) and mass spectral data (molecular weight confirmation), significantly reducing the risk of reporting false negatives in stability studies.
Scientific Rationale & Expertise
The Challenge: Ivabradine Complexity
Ivabradine (
) contains a benzazepine moiety susceptible to oxidative and hydrolytic degradation.[1]
Oxidative Instability: Under stress, IVA forms N-oxide impurities.[1] Because the nitrogen center becomes chiral upon oxidation, two diastereomers are formed. These often co-elute on standard C18 columns.[1]
UV Limitations: While IVA absorbs well at 286 nm, many degradation fragments share the same chromophore, making UV peak purity analysis inconclusive.
The Solution: Orthogonal Detection
By coupling PDA with the QDa mass detector, we establish a self-validating system:
PDA (Optical): Quantifies impurities and provides UV spectral matching to the parent drug.
QDa (Mass): Acts as a mass-selective detector.[1] It confirms the identity of peaks by their Mass-to-Charge ratio (
) and reveals co-eluting impurities that may be "hidden" under the main peak if they have different masses.[1]
Expert Insight: The QDa is particularly valuable for differentiating the diastereomeric N-oxides . While they may have identical UV spectra, the QDa allows for "Single Ion Recording" (SIR) to track specific masses, ensuring that even if resolution (
) is marginal (< 1.5) in UV, the mass channel confirms the presence of distinct species.
Experimental Protocol
Instrumentation Setup
LC System: UPLC or HPLC system (e.g., Waters ACQUITY or Alliance).[1]
This method utilizes a Phenyl-Hexyl stationary phase, which offers superior selectivity for the aromatic benzazepine ring compared to standard C18 chemistries, aiding in the separation of positional isomers.
Parameter
Setting
Column
Zorbax Phenyl-Hexyl (or equivalent), 150 mm x 4.6 mm, 3.5 µm
The following diagram illustrates the decision logic used when an unknown peak is detected during stability testing.
Caption: Logical workflow for classifying unknown peaks using orthogonal UV-Mass data.
Results & Discussion
Identification of Key Impurities
Using the QDa, we can assign identities to peaks based on their
values. The table below summarizes the expected data for Ivabradine and its common impurities.
Compound Name
Retention Time (min)
UV Max (nm)
QDa Signal ( [M+H]+)
Mass Shift ()
Ivabradine
12.5
286
469.3
0
Impurity A (Dehydro)
13.2
286
467.3
-2
N-Oxide Isomer 1
14.1
286
485.3
+16
N-Oxide Isomer 2
14.4
286
485.3
+16
O-Desmethyl
10.8
280
455.3
-14
Case Study: Separation of N-Oxides
Under oxidative stress (e.g., 3%
), Ivabradine degrades into two diastereomeric N-oxides.[1]
Observation: In a standard C18 method, these may appear as a single broad peak or a "shoulder" on the main peak.
QDa Intervention: By extracting the ion chromatogram (XIC) at 485.3 Da , the QDa reveals two distinct peaks eluting at 14.1 and 14.4 minutes.
System Flow Diagram
The following diagram details the hardware configuration and data flow required to execute this protocol.
Caption: Series configuration of PDA and QDa detectors allowing simultaneous data acquisition.
References
European Medicines Agency (EMA). Assessment Report: Ivabradine.[1] (2016).[1][5] Retrieved from [Link][1]
Maheshwari, S., et al. "Quantitative Determination and Validation of Ivabradine HCL by Stability Indicating RP-HPLC Method." Journal of Applied Pharmaceutical Science, Vol. 9, 2019. Retrieved from [Link]
Waters Corporation. "Improving Detection Limits of Impurities Using the ACQUITY QDa Mass Detector." Application Note 720005041EN. Retrieved from [Link][1]
Gülşen, B., & Ertürk, S. "A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine." Analytical Methods, 2020. Retrieved from [Link][1]
ICH Guidelines. "Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation.[3][4][6] Retrieved from [Link][1]
Technical Support Center: Ivabradine Impurity Profiling & Optimization
Status: Operational Ticket Focus: Peak Shape, Resolution, and Chiral Purity Assigned Specialist: Senior Application Scientist Introduction: The Ivabradine Challenge Welcome to the technical support hub for Ivabradine Hyd...
Welcome to the technical support hub for Ivabradine Hydrochloride analysis. As a researcher, you likely face two distinct challenges with this molecule:
The Basicity Issue: Ivabradine is a benzazepine derivative with a tertiary amine (pKa ~8.6). On traditional silica columns, this leads to severe peak tailing due to secondary silanol interactions.
The Stereochemical Issue: The drug is the (S)-enantiomer . You must resolve it from the (R)-enantiomer and up to 11 process-related impurities, including positional isomers and keto-enol tautomers.[1]
This guide replaces generic advice with causality-driven protocols. Follow the modules below to resolve your specific chromatographic issues.
Module 1: Optimizing Peak Shape (Tailing Issues)
User Query: "My Ivabradine peak has a tailing factor > 2.0. I am using a standard C18 column with 0.1% Formic Acid. How do I fix this?"
The Mechanism of Failure
Your current method fails because Ivabradine is fully protonated (positively charged) at acidic pH (0.1% FA is ~pH 2.7). Simultaneously, residual silanols on the silica surface (pKa ~3.5–4.5) begin to deprotonate. The resulting ion-exchange interaction (
) causes the "drag" or tailing you observe.
The Solution Protocol
To fix tailing, we must suppress this secondary interaction using Buffer Strength and pH Control .
> 1.8 (Indicates insufficient buffer strength or column aging).
Module 2: Achiral Impurity Resolution
User Query: "I cannot separate Impurity III from Impurity V, or the diastereoisomers of Impurity X. They co-elute under isocratic conditions."[3]
The Mechanism of Failure
Ivabradine has process impurities that are positional isomers (same mass, different arrangement) and diastereoisomers . Isocratic elution lacks the selectivity power to separate compounds with such similar hydrophobicities.
The Solution Protocol: Gradient Engineering
You must switch to a gradient method optimized for "Selectivity (
)" rather than just efficiency.
Step-by-Step Gradient Protocol:
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 6.0).
Mobile Phase B: Acetonitrile (ACN) + Methanol (MeOH) ratio (approx 60:40).
Note: Using a mix of ACN and MeOH changes the selectivity triangle, helping separate the positional isomers that co-elute in pure ACN.
Gradient Profile:
Start at low organic (e.g., 15% B) to retain polar degradants.
Ramp to 40-50% B over 25-30 minutes.
Critical: Keep the slope shallow (1% B per min) during the elution of the critical pair.
Visualizing the Troubleshooting Logic
Figure 1: Decision tree for resolving critical impurity pairs in Ivabradine analysis.
Module 3: Chiral Separation (The (S)-Enantiomer)
User Query: "I need to quantify the (R)-Ivabradine impurity. Can I use the same C18 column?"
Answer:No. Enantiomers have identical physical properties in an achiral environment. You must use a Chiral Stationary Phase (CSP).
The Solution Protocol
Literature and screening studies indicate that polysaccharide-based columns are required. Specifically, Cellulose-tris(3-chloro-4-methylphenylcarbamate) has shown the highest success rate.
10°C – 25°C (Lower temperature often improves chiral resolution)
Why DEA?
Just like in the achiral mode, the basic amine of Ivabradine can interact non-specifically with the silica support of the chiral column. DEA blocks these sites, ensuring the separation is driven purely by chiral recognition.
Module 4: Workflow Summary & Validation
To ensure your data is regulatory-grade, your method must pass specific System Suitability Tests (SST).
Method Development Workflow
Figure 2: Step-by-step workflow for developing a robust Ivabradine HPLC method.
Common FAQs
Q: Can I use UV detection at 220 nm?A: Yes. While the maximum absorbance is often cited near 286 nm, detecting at 220 nm significantly increases sensitivity for trace impurities (LOD/LOQ), which is critical for impurity profiling.
Q: My retention times are drifting.A: Check your pH carefully. Ivabradine's ionization is sensitive. Ensure you are using a buffered mobile phase (Phosphate or Ammonium Acetate), not just simple acid addition. Temperature control (e.g., 30°C or 35°C) is also mandatory to stabilize retention.
References
Seerapu, S., & Srinivasan, B. P. (2010).[4] Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. Indian Journal of Pharmaceutical Sciences.
Maheshwari, S., et al. (2010). Stability indicating RP-HPLC method for the determination of Ivabradine Hydrochloride in dosage form. International Journal of Pharmacy and Pharmaceutical Sciences.
Stajić, A., et al. (2019).[5] Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. Journal of Pharmaceutical and Biomedical Analysis.
Tóth, G., et al. (2020). Simultaneous determination of chiral and achiral impurities of ivabradine on a cellulose tris(3-chloro-4-methylphenylcarbamate) chiral column using polar organic mode. Journal of Pharmaceutical and Biomedical Analysis.
Addressing matrix effects in the bioanalysis of Ivabradine impurities
Technical Support Center: Addressing Matrix Effects in the Bioanalysis of Ivabradine & Related Impurities Executive Summary & Technical Context Subject: Mitigation of Ion Suppression/Enhancement in LC-MS/MS Bioanalysis o...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Addressing Matrix Effects in the Bioanalysis of Ivabradine & Related Impurities
Executive Summary & Technical Context
Subject: Mitigation of Ion Suppression/Enhancement in LC-MS/MS Bioanalysis of Ivabradine (IVA) and N-desmethylivabradine.
Primary Challenge: Ivabradine is a high-clearance drug extensively metabolized by CYP3A4. In bioanalysis, the co-elution of endogenous phospholipids (PLs) and structurally similar metabolites (e.g., N-desmethylivabradine) often leads to significant matrix effects (ME), compromising assay sensitivity and reproducibility.
This guide provides a self-validating workflow to diagnose, quantify, and eliminate these effects, ensuring compliance with FDA/EMA bioanalytical guidelines.
Q1: I am observing significant signal variation for my Internal Standard (IS) between different lots of plasma. What is the cause?
Diagnosis: This is a classic signature of Differential Matrix Effect .
Technical Explanation: Endogenous components, particularly glycerophosphocholines (GPCh) and lysophosphocholines (Lyso-GPCh), often elute in the same retention window as Ivabradine (logP ~3.1). If you are using a non-isotopic IS (e.g., Diazepam), it may not co-elute exactly with the analyte or experience the same ionization competition, leading to failure in compensating for the suppression.
Corrective Action:
Switch to a Stable Isotope Labeled (SIL) IS: Use Ivabradine-d3 or Ivabradine-d6. These co-elute with the analyte and experience the exact same suppression, mathematically canceling out the matrix effect.
Monitor Phospholipids: Add a transition for precursors of m/z 184 (phosphatidylcholines) to your method development runs to visualize where the "matrix dump" occurs relative to your analyte.
Q2: My calibration curve is non-linear at the lower end (LLOQ), but only in extracted samples, not in solvent standards.
Diagnosis: Ion suppression masking the signal at low concentrations, or isobaric interference.
Technical Explanation: If the matrix factor (MF) < 1 (suppression), low-abundance ions are disproportionately affected compared to high-abundance ions, or the background noise from the matrix is elevating the baseline.
Corrective Action:
Optimize Extraction: Shift from Protein Precipitation (PP) to Liquid-Liquid Extraction (LLE) . PP removes proteins but leaves >70% of phospholipids. LLE using tert-butyl methyl ether (TBME) or Ethyl Acetate at alkaline pH (pH > 8) significantly reduces phospholipid carryover.
Chromatographic Separation: Increase the organic flush at the end of the gradient to ensure late-eluting phospholipids do not wrap around to the next injection.
Q3: How do I distinguish between an "Impurity" interference and a "Metabolite" interference?
Diagnosis: Co-eluting peaks with shared transitions.
Technical Explanation:
Metabolites: N-desmethylivabradine (active metabolite) is the primary concern. It is more polar than Ivabradine.
Impurities: Synthesis byproducts (e.g., chlorinated intermediates) are rare in plasma but possible in safety studies.
Corrective Action:
Selectivity Check: Inject high concentrations of the specific impurity/metabolite (e.g., 1 µg/mL) individually and monitor the transition of Ivabradine. If a peak appears, you have "crosstalk" (isobaric interference or fragmentation overlap).
Resolution: Adjust the mobile phase pH. Ivabradine is basic; using a high pH (ammonium bicarbonate) buffer can alter selectivity compared to acidic (formic acid) conditions, often separating the N-desmethyl metabolite effectively.
Experimental Protocols
Protocol A: Quantitative Assessment of Matrix Effects (Matuszewski Method)
This protocol determines the absolute Matrix Factor (MF).
Workflow:
Set A (Neat Standards): Prepare analyte solutions in mobile phase at Low QC (LQC) and High QC (HQC) levels.
Set B (Post-Extraction Spike): Extract blank matrix (from 6 different sources/donors). After extraction, spike the dry residue with the same analyte concentration as Set A. Reconstitute.
Set C (Pre-Extraction Spike): Spike matrix with analyte before extraction (Standard extraction recovery test).
Calculations:
Matrix Factor (MF): Peak Area (Set B) / Peak Area (Set A)
Acceptance Criteria: The CV of the IS-normalized MF calculated from the 6 lots should be ≤ 15% .
Protocol B: Optimized Liquid-Liquid Extraction (LLE) for Ivabradine
LLE is superior to Protein Precipitation for removing phospholipids.
Alkalization: Aliquot 200 µL of plasma. Add 50 µL of 0.1 M NaOH or Ammonium Carbonate (pH ~9-10). Rationale: Ivabradine is a base; high pH ensures it is uncharged and partitions into the organic phase.
Extraction: Add 1.0 mL of TBME (tert-butyl methyl ether) or Diethyl Ether:Dichloromethane (70:30) .
Agitation: Vortex for 10 min at high speed.
Separation: Centrifuge at 4000 rpm for 10 min at 4°C.
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.
Drying: Evaporate to dryness under nitrogen at 40°C.
Reconstitution: Dissolve residue in 100 µL of Mobile Phase (e.g., 50:50 Methanol:0.1% Formic Acid).
Data Presentation & Visualization
Table 1: Comparison of Extraction Methodologies on Matrix Cleanliness
Parameter
Protein Precipitation (PP)
Liquid-Liquid Extraction (LLE)
Solid Phase Extraction (SPE - MCX)
Phospholipid Removal
Poor (< 30% removed)
Excellent (> 95% removed)
Very Good (> 90% removed)
Matrix Factor (MF)
Often 0.5 - 0.7 (Suppression)
0.95 - 1.05 (Neutral)
0.90 - 1.0 (Neutral)
Sensitivity (S/N)
Lower (High background)
Highest
High
Cost/Throughput
Low Cost / High Throughput
Medium Cost / Medium Throughput
High Cost / Medium Throughput
Recommendation
Not recommended for Ivabradine
Gold Standard
Alternative if LLE fails
Figure 1: Matrix Effect Mitigation Workflow
A logical decision tree for addressing bioanalytical matrix issues.
Caption: Figure 1: Decision tree for identifying and resolving matrix effects. Note the critical pivot from Protein Precipitation to LLE if suppression is detected.
References
Simultaneous determination of ivabradine and N-desmethylivabradine in human plasma and urine using a LC-MS/MS method.
Source: ResearchGate
URL:[5][6][Link]
FDA Guidance for Industry: Bioanalytical Method Validation (M10).
Source: FDA.gov
URL:[Link]
Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis.
Source: Royal Society of Chemistry (Analyst)
URL:[Link]
Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma.
Source: PubMed
URL:[Link]
Improving sensitivity and limit of detection for trace Ivabradine impurities
[1][2] Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Topic: Sensitivity Enhancement & LOD Optimization for Ivabradine HCl Reference ID: IVA-TRC-001 Welcome to the Technical Support Hub You are li...
You are likely here because your current method for Ivabradine impurity profiling is hitting a "sensitivity wall." You may be seeing baseline noise masking your 0.05% threshold, or matrix effects are suppressing your signal for critical alkyl halide intermediates.
In trace analysis, sensitivity is not just about the detector; it is about the signal-to-noise (S/N) ecosystem. Below, I have deconstructed the most common sensitivity bottlenecks into a troubleshooting guide. These protocols are based on field-validated LC-MS/MS and UHPLC methodologies.
User Query: "My baseline noise is too high to quantify Impurity C and the R-isomer at 0.05% levels. How do I improve the S/N ratio without changing the mass spec?"
Dr. Thorne's Diagnostic:
When LOD (Limit of Detection) is compromised by noise, the culprit is often the mobile phase chemistry or column bleed. Ivabradine is a basic compound (
). If you run it at neutral pH on a standard C18, you get tailing. Tailing peaks lower peak height, effectively killing your S/N ratio.
The Solution: Orthogonal Selectivity & pH Control
Switch from standard C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These phases offer
interactions with the benzazepine ring of Ivabradine, sharpening peaks significantly compared to hydrophobic interaction alone.
Optimized UHPLC Conditions for Trace Impurities:
Parameter
Recommendation
Technical Rationale
Column
Phenyl-Hexyl or C18 (High pH stable)
Phenyl phases engage the aromatic rings; High pH C18 suppresses ionization of the basic amine, sharpening peaks.
Mobile Phase A
10 mM Ammonium Formate (pH 3.5 - 4.0)
Formate is volatile for MS; acidic pH ensures full protonation for MS sensitivity ().
Mobile Phase B
Acetonitrile (LC-MS Grade)
Lower viscosity than methanol, improving peak narrowness and system pressure.
Flow Rate
0.3 - 0.5 mL/min
Lower flow rates in ESI often improve ionization efficiency (concentration-sensitive detector).
Troubleshooting Logic Flow:
Figure 1: Decision matrix for diagnosing sensitivity loss in Ivabradine impurity analysis.
Module 2: Mass Spectrometry (MS) Optimization
User Query: "I am seeing signal suppression for the dehydro-ivabradine impurity. My internal standard response is fluctuating."
Dr. Thorne's Diagnostic:
Ivabradine elutes relatively late in reverse-phase gradients. If your sample preparation (e.g., protein precipitation) is dirty, phospholipids will elute in the same window, causing Ion Suppression . The MS source is overwhelmed by matrix ions, preventing your impurity from ionizing.
The Solution: Source Tuning & MRM Transitions
You must move from "generic" settings to compound-specific tuning.
Divert Valve: Direct the first 1-2 minutes of the run (solvent front) and the wash phase away from the MS to waste. This keeps the source clean.
MRM Specificity: Use Multiple Reaction Monitoring (MRM) transitions that avoid common background ions.
Recommended MRM Transitions (Positive ESI):
Analyte
Precursor Ion ()
Product Ion ()
Collision Energy (eV)
Ivabradine
469.3
177.1
25-30
N-Desmethyl Ivabradine
455.3
262.1
25
Dehydro-Ivabradine
467.3
177.1
28
Ivabradine-D3 (IS)
472.3
180.1
25
Note: Always verify transitions with your specific instrument (Triple Quad vs. Q-TOF).
Module 3: Sample Preparation (The "Hidden" Gain)
User Query: "Direct injection isn't sensitive enough for the 10 pg/mL level required for genotoxic screening. How do I enrich the sample?"
Dr. Thorne's Diagnostic:
Direct injection injects noise along with the signal. To reach ultra-trace levels (pg/mL), you must use Solid Phase Extraction (SPE) . Since Ivabradine is a base, a Mixed-Mode Cation Exchange (MCX) or a Polymeric Reversed-Phase (e.g., Strata-X) cartridge is superior to simple liquid-liquid extraction.
Protocol: Polymeric SPE Enrichment
Objective: Remove matrix interferences and concentrate the analyte 10x.
Figure 2: Optimized SPE workflow for basic drugs like Ivabradine to maximize recovery and cleanup.
Why this works: The "Wash" step with 5% Ammonia keeps Ivabradine (basic) retained on a cation-exchange sorbent while washing away neutral interferences. The elution with acid breaks the ionic interaction, releasing the pure drug.
Module 4: The Chiral Challenge (S- vs R-Isomer)
User Query: "I need to quantify the R-isomer impurity (distomer) in the presence of excess S-Ivabradine (eutomer). They co-elute on C18."
Dr. Thorne's Diagnostic:
Standard C18 cannot separate enantiomers. You need a chiral selector. For Ivabradine, polysaccharide-based columns are the industry standard.
Mobile Phase: 0.1% Diethylamine in Methanol/Acetonitrile (for POM).
Critical Factor: The R-isomer usually elutes before the S-isomer on this phase, which is ideal. Eluting the small impurity before the massive main peak prevents the "tail" of the main peak from masking the impurity.
References
Agilent Technologies. (2020). Fast LC/MS/MS Analytical Method for the Analysis of Drugs and Metabolites.[2] Retrieved from
Munnangi, E., et al. (2022). Development and validation of a LC-MS/MS method for simultaneous quantification of Ivabradine and Metoprolol in rat plasma.Journal of Vascular Research. Retrieved from
Maheshwari, S., et al. (2015). Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis.Journal of Mass Spectrometry. Retrieved from
Tóth, G., et al. (2020). Simultaneous determination of chiral and achiral impurities of ivabradine on a cellulose tris(3-chloro-4-methylphenylcarbamate) chiral column using polar organic mode.Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
European Medicines Agency. (2016). Assessment Report: Ivabradine. (Discusses impurity limits and synthesis pathways). Retrieved from
Before troubleshooting, you must understand the chemical causality. Ivabradine is a tertiary amine with a pKa of approximately 8.02. In Reverse Phase HPLC (RP-HPLC), peak tailing for this molecule is rarely a physical column failure; it is almost always a secondary chemical interaction .
The "Silanol Trap":
Most Ivabradine methods (including literature variants) utilize a mobile phase pH between 6.0 and 7.5.
At pH 7.0: The residual silanols (Si-OH) on the silica surface are ionized to Si-O⁻ (pKa of silanols ≈ 3.5–4.5).
At pH 7.0: Ivabradine is protonated and positively charged (BH⁺ ).
Result: The cationic drug binds ionically to the anionic silanol surface. This is a "slow" kinetic desorption process compared to the hydrophobic partition, resulting in the extended "tail" of the peak.
Troubleshooting Hub (Q&A)
Q1: I am using a standard C18 column with Phosphate Buffer (pH 6.5), but my tailing factor (T) is > 1.5. How do I fix this without changing the method entirely?
A: If you cannot change the pH (due to regulatory constraints), you must block the active sites.
Immediate Fix: Add Triethylamine (TEA) to your mobile phase at a concentration of 0.1% to 0.5% .
Mechanism:[1][2][3][4] TEA is a small, basic amine that competes for the active silanol sites. It saturates the Si-O⁻ groups, effectively "shielding" the Ivabradine from interacting with them.
Column Swap: Switch to a "Base-Deactivated" or heavily "End-capped" column (e.g., Inertsil ODS-3, Zorbax Eclipse Plus, or Waters XBridge). These columns have undergone chemical bonding to cover exposed silanols.
Q2: My peak is tailing, but it also looks "split" or has a shoulder. Is this the same issue?
A: No. A split or shouldered peak usually indicates a Sample Diluent Mismatch or Column Void , not silanol interaction.
The Test: Inject a standard of Ivabradine dissolved in 100% Mobile Phase .
Diagnosis:
If the peak becomes sharp: Your original sample diluent was too strong (too much organic solvent). Ivabradine is freely soluble in methanol; if you inject a 100% Methanol sample into a 60% Aqueous mobile phase, the drug precipitates or travels faster than the eluent initially, causing distortion.
If the peak remains split: Your column likely has a void (physical collapse) at the head. Reverse flush or replace the column.
Q3: Can I just lower the pH to 2.5 to stop the tailing?
A: Yes, this is the most robust scientific approach, provided your method allows it.
Why it works: At pH 2.5, the silanol groups are protonated (Si-OH ). They are neutral and no longer attract the positively charged Ivabradine.
The Risk: Ensure your column is stable at low pH (most modern C18s are).
Protocol Adjustment: Use a Phosphate or Formate buffer at pH 2.5 – 3.0. You will likely see the Tailing Factor drop from 1.6 to < 1.2 immediately.
Visual Troubleshooting Logic
The following decision tree outlines the logical path to resolve peak tailing for basic drugs like Ivabradine.
Caption: Logical decision tree for diagnosing and resolving Ivabradine peak asymmetry events.
Master Protocol: Optimized Ivabradine Method
This protocol synthesizes literature data with "anti-tailing" best practices. It uses a buffer-heavy mobile phase to maintain ionic strength and control ionization.
Target Specifications:
Tailing Factor (T): NMT 1.5 (Target < 1.2)
Theoretical Plates (N): NLT 5000
Parameter
Optimized Condition
Technical Rationale
Column
C18 End-capped (e.g., Inertsil ODS-3V or Waters Symmetry C18), 250 x 4.6 mm, 5 µm
End-capping minimizes accessible silanols.
Mobile Phase A
25 mM Potassium Dihydrogen Phosphate (KH₂PO₄) + 0.1% Triethylamine , adjusted to pH 6.0 with Orthophosphoric Acid.
Add 1.0 mL Triethylamine (TEA). Note: Solution will become basic.
Titrate with Dilute Orthophosphoric Acid (10%) to pH 6.0 ± 0.05.
Make up to 1000mL. Filter through 0.45µm nylon filter.
Validation Check: If the pH drifts > 0.1 units after adding organic, the buffer capacity is insufficient. The 25mM concentration prevents this.
References
Seerapu, S., & Srinivasan, B. P. (2010).[5] Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. Indian Journal of Pharmaceutical Sciences. Link
Rehman, M., & Nagamallika, G. (2017). Validated RP-HPLC Method for the Determination of Ivabradine Hydrochloride in Pharmaceutical Formulation. ResearchGate. Link
McCalley, D. V. (2023). Understanding and managing peak shape for basic solutes in reversed-phase liquid chromatography. Chemical Communications. (Cited via Waters Troubleshooting context). Link
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 132999, Ivabradine. Link
Technical Support Center: Method Robustness for Ivabradine Impurity Analysis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Robustness Testing & Troubleshooting for Ivabradine Hydrochloride Related Substances[1] Introduction: The Ivabradine Analytical Chal...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Robustness Testing & Troubleshooting for Ivabradine Hydrochloride Related Substances[1]
Introduction: The Ivabradine Analytical Challenge
Welcome to the Technical Support Center. You are likely here because Ivabradine Hydrochloride presents a unique set of chromatographic challenges. Unlike simple small molecules, Ivabradine’s impurity profile includes positional isomers (Impurities III, V, VI), keto-enol tautomers (Impurity VII), and diastereomeric N-oxides (Impurity X) that are notoriously difficult to resolve.[1][2]
This guide moves beyond standard "check the flow rate" advice. We analyze the causality of method failure, focusing on the physicochemical interactions between the analyte's tertiary amine structure and your critical method parameters (CMPs).
Q: Why is my separation of Impurity X (N-oxide) diastereomers failing?
The Physics:
Impurity X contains two chiral centers, leading to the formation of diastereomers (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
and ).[2] Unlike enantiomers, these possess different physicochemical properties and can be separated on achiral columns, but only under specific solvation conditions.[1]
Root Cause Analysis:
Research indicates that the organic modifier choice is the deciding factor.[1]
Acetonitrile (ACN): Promotes the separation of diastereomers due to its dipole-dipole interaction mechanisms.[1]
Methanol (MeOH): often precludes separation.[1] The protic nature of methanol can mask the subtle stereochemical differences between ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
and through hydrogen bonding networks.
Corrective Action:
If ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
and co-elute, strictly control your ACN:MeOH ratio. A method relying solely on Methanol will likely fail this separation. Ensure your mobile phase maintains the validated ACN fraction.[1]
Q: Why do my retention times drift significantly with minor pH changes?
The Physics:
Ivabradine is a weak base with a tertiary amine group.[1] Its ionization state is highly sensitive to pH near its pKa.[1]
Low pH (< 4.0): Fully ionized.[1] High polarity, faster elution, but potentially poor selectivity for hydrophobic impurities.[1]
Intermediate pH (6.0 - 7.5): This is the "danger zone" for robustness but often necessary for resolution.[1] At this pH, small fluctuations change the ratio of ionized to non-ionized species, causing dramatic shifts in retention time (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
) and peak width.
Corrective Action:
Buffer Capacity: Ensure you are using a buffer with adequate capacity at your target pH.[1] For pH 6.0–7.5, Phosphate or Ammonium Acetate (10–20 mM) are standard.[1]
Robustness Limit: Define your pH robustness range tightly (e.g.,
units rather than the standard ).
Module 2: Troubleshooting Workbench
Use the following logic flow to diagnose resolution failures.
Visual: Troubleshooting Logic Flow
Figure 1: Decision tree for diagnosing resolution loss in Ivabradine impurity methods.
) > 2.0.
Cause: Secondary interactions between the protonated amine of Ivabradine and residual silanol groups on the silica support.[1]
Fix:
Add Modifier: Add Triethylamine (TEA) (0.1% v/v) to the mobile phase to compete for silanol sites (if using a standard C18).[1]
Column Switch: Switch to a "base-deactivated" or "end-capped" column (e.g., Zorbax Eclipse Plus or inertsil ODS) which covers these silanol groups.[1]
Module 3: Robustness Validation Protocol
Do not treat robustness as a checkbox. It is a "Stress Test" for your method. The following protocol utilizes a One-Factor-at-a-Time (OFAT) approach, though Design of Experiments (DoE) is recommended for complex gradients.
Q: Can I use a generic C18 column for this analysis?A: While generic C18 columns work for basic potency, impurity analysis often requires high-density bonding or specific end-capping (e.g., C18 with polar embedding or Phenyl-Hexyl) to resolve the positional isomers (III, V, VI).[1] A standard C18 often fails to separate the keto-enol tautomers of Impurity VII.[1]
Q: I see "ghost peaks" in my gradient run. Is this an impurity?A: Likely not. If the peaks appear at the same gradient time regardless of injection, it is likely a mobile phase contaminant.[1] Ivabradine methods using phosphate buffers and ACN gradients are prone to precipitating salts if the organic composition gets too high (>80%). Ensure your gradient does not exceed the buffer solubility limit.[1]
Q: What is the degradation pathway I should be most concerned about?A:Oxidative degradation. Ivabradine is sensitive to oxidation, which forms N-oxide impurities (Impurity X).[1] Ensure your robustness study includes "solution stability" testing where samples are kept in the autosampler for 24-48 hours to verify no spontaneous oxidation occurs.[1]
References
Analytical Quality by Design (AQbD) in Ivabradine Analysis:
Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach.
Source: AKJournals (Acta Chromatographica).[1]
Stability Indicating Methods & Degradation Profiles:
Stability indicating RP-HPLC method for the simultaneous estimation of ivabradine and metoprolol in bulk and tablet formulation.
Source: Journal of Applied Pharmaceutical Science.[1]
Impurity Characterization (Isomers & Tautomers):
Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities.
Source: AKJournals.[1]
Forced Degradation & Toxicology:
Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities.
Source: PubMed Central (PMC).[1]
A Senior Application Scientist's Guide to Validating a Stability-Indicating HPLC Method for Ivabradine as per ICH Q2(R1)
Audience: Researchers, scientists, and drug development professionals. In the rigorous domain of pharmaceutical analysis, the validation of an analytical method is the bedrock upon which product quality and patient safet...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
In the rigorous domain of pharmaceutical analysis, the validation of an analytical method is the bedrock upon which product quality and patient safety are built. A stability-indicating method, in particular, is a non-negotiable requirement for regulatory submissions, as it must unequivocally quantify the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. This guide provides an in-depth, scientifically-grounded walkthrough for validating a reversed-phase high-performance liquid chromatography (RP-HPLC) method for Ivabradine, a crucial drug for managing chronic stable angina and heart failure.
Drawing from extensive field experience, this document moves beyond a simple checklist. It delves into the causality behind experimental choices and the logical framework that underpins a robust, self-validating analytical procedure, all in strict accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3]
The Imperative of a Stability-Indicating Method for Ivabradine
Ivabradine, like many complex organic molecules, is susceptible to degradation under various environmental conditions. A validated stability-indicating method is therefore essential to:
Ensure Therapeutic Efficacy: Accurately measure the concentration of the intact drug to guarantee it meets label claims throughout its shelf life.
Monitor Safety: Identify and quantify degradation products, which could be inactive or potentially harmful.
Support Regulatory Filings: Provide definitive proof to regulatory bodies that the analytical method is fit for its intended purpose—stability testing.
Experimental Framework: A Representative HPLC Method
The validation process begins with a well-optimized HPLC method. Below are typical starting conditions for Ivabradine analysis, which serve as the foundation for the validation experiments described.
Table 1: Representative Chromatographic Conditions for Ivabradine Analysis
Parameter
Condition
Rationale
Column
C18 (e.g., 250 mm x 4.6 mm, 5 µm)
The non-polar C18 stationary phase provides excellent retention and resolution for a moderately non-polar molecule like Ivabradine.
A buffered aqueous-organic mixture allows for control over the ionization state of Ivabradine (pKa ~9.37)[4], ensuring consistent retention and peak shape.
Flow Rate
1.0 mL/min
A standard flow rate that typically provides good efficiency and reasonable run times for a 250 mm column.
Maintaining a constant, slightly elevated temperature ensures retention time reproducibility and improves peak efficiency.
Injection Volume
20 µL
A common injection volume that balances sensitivity with the risk of column overload.
Diluent
Mobile Phase
Using the mobile phase as the diluent minimizes peak distortion and baseline disturbances at the beginning of the chromatogram.
The Validation Gauntlet: An In-Depth Analysis of ICH Q2(R1) Parameters
Method validation is a systematic process of demonstrating a method's suitability.[1][6] The following sections detail the core validation parameters.
Specificity: Proving Analytical Selectivity
The "Why": Specificity is the most critical attribute of a stability-indicating method. It is the definitive proof that the method can distinguish the analyte of interest from all potential interferents. This is established through a combination of placebo analysis and forced degradation studies.[3][4]
Experimental Protocol:
Prepare Samples:
Ivabradine Standard: A solution of pure Ivabradine API.
Placebo: A solution containing all formulation excipients without the Ivabradine API.
Stressed Samples: Subject the Ivabradine API to forced degradation under the following conditions to intentionally generate degradation products.[7][8]
Acid Hydrolysis: 0.1 N HCl at 80°C for 4 hours.[8]
Base Hydrolysis: 0.1 N NaOH at 80°C for 4 hours.[8]
Oxidative Degradation: 3% H₂O₂ at room temperature.
Thermal Degradation: Dry heat at 105°C for 24 hours.
Photolytic Degradation: Expose to UV/Vis light in a stability chamber.
Chromatographic Analysis: Inject all prepared samples into the HPLC system.
Peak Purity Assessment: Use a Photodiode Array (PDA) detector to evaluate the peak purity of the Ivabradine peak in the chromatograms from the stressed samples. This compares spectra across the peak to ensure it is not comprised of co-eluting species.
Acceptance Criteria:
No interference from placebo or diluent at the retention time of the Ivabradine peak.
The Ivabradine peak must be well-resolved from all degradation product peaks.
The peak purity analysis (e.g., purity angle vs. purity threshold) must pass, confirming the spectral homogeneity of the Ivabradine peak.
Diagram 1: Experimental Workflow for Specificity Validation
Caption: Logical relationships between key HPLC validation parameters.
Conclusion
The validation of a stability-indicating HPLC method for Ivabradine is a comprehensive and systematic scientific investigation. By adhering to the principles outlined in the ICH Q2(R1) guideline and understanding the rationale behind each validation parameter, analytical scientists can develop a method that is not only compliant but also scientifically robust and reliable. Such a method provides the high-quality data necessary to ensure the safety, efficacy, and stability of Ivabradine formulations from development through to the patient.
References
Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by - AKJournals. (2021-02-23).
Stability indicating RP-HPLC method for the simultaneous estimation of ivabradine and metoprolol in bulk and tablet formulation - Journal of Applied Pharmaceutical Science. (2019-04-18).
A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - RSC Publishing.
Stability Indicating RP-HPLC Method for the Estimation of Ivabradine in Tablet Dosage Form - IJPPR. (2022-04-30).
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF IVABRADINE HCL IN BULK AND FORMUL
RP-HPLC Method Development and Validation for Simultaneous Estimation of Carvedilol and Ivabradine Hydrochloride in Synthetic Mixture - International Journal of Pharmacy & Pharmaceutical Research. (2021-05-30).
Stability Indicating Method Development and Validation of Carvedilol and Ivabradine in Bulk and its Formul
Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach in - AKJournals. (2021-02-23).
qbd approach to rp-hplc method development and validation for the estimation of ivabradine for - PHARMACEUTICAL SCIENCES.
ICH Q2 Validation of Analytical Procedures - YouTube. (2024-10-31).
Quality Guidelines - ICH.
HPLC Method Development and Validation for the Quantific
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA).
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
Comparative Analysis: HPLC vs. UPLC for Ivabradine HCl Impurity Profiling
Executive Summary Ivabradine Hydrochloride , a selective current inhibitor used in the management of stable angina and chronic heart failure, presents a unique analytical challenge due to its susceptibility to oxidative...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ivabradine Hydrochloride , a selective
current inhibitor used in the management of stable angina and chronic heart failure, presents a unique analytical challenge due to its susceptibility to oxidative degradation and photolytic instability.[1] While High-Performance Liquid Chromatography (HPLC) has long been the compendial standard for its quality control, the shift toward Ultra-Performance Liquid Chromatography (UPLC) offers transformative gains in throughput and sensitivity.
This guide provides a head-to-head technical comparison of HPLC and UPLC methodologies for Ivabradine impurity profiling. We demonstrate that while HPLC remains a robust option for routine assay, UPLC is the superior choice for complex impurity profiling, offering a 5-fold reduction in run time and a 90% reduction in solvent consumption , without compromising resolution.
Part 1: The Scientific Context
The Molecule and Its Vulnerabilities
Ivabradine HCl contains a benzazepine nucleus that is prone to specific degradation pathways. Effective profiling must separate the active pharmaceutical ingredient (API) from:
Process Impurities: Including the R-isomer (enantiomeric impurity) and intermediate precursors.
Degradation Products:
Oxidative degradants: Formed at the dimethoxy-benzazepine ring.
Photolytic degradants: Ivabradine is light-sensitive, requiring amber glassware during analysis.
Hydrolytic degradants: N-desmethyl ivabradine (also a metabolite).
The Analytical Challenge
The critical pair in Ivabradine profiling is often the separation of the main peak from its desmethyl analog and the dimer impurity . In standard HPLC, achieving baseline resolution (
) for these late-eluting impurities often requires run times exceeding 40 minutes.
Part 2: Experimental Protocols
The following protocols represent a "Method Transfer" scenario, moving from a validated legacy HPLC method to an optimized UPLC method.
Protocol A: Legacy HPLC (The Robust Standard)
Target: Routine QC labs with standard 400 bar instrumentation.
Instrument: Agilent 1260 Infinity II or Waters Alliance (or equivalent).
Protocol B: Advanced UPLC (The High-Throughput Solution)
Target: R&D and High-Throughput manufacturing support (requires >10,000 psi capability).
Instrument: Waters ACQUITY UPLC H-Class or Agilent 1290 Infinity II.
Column: C18 (e.g., ACQUITY UPLC BEH C18),
, .
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH 6.5.
Mobile Phase B: Acetonitrile (LC-MS Grade recommended for lower baseline noise).
Flow Rate: 0.4 mL/min.
Injection Volume: 2.0
.
Detection: PDA at 286 nm (sampling rate 20 pts/sec).
Column Temp:
(Slightly elevated to reduce backpressure).
Gradient Program (UPLC):
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve
0.0
80
20
Initial
3.0
60
40
Linear
7.0
20
80
Linear
8.0
20
80
Hold
8.1
80
20
Step
| 10.0 | 80 | 20 | Re-equilibrate |
Part 3: Comparative Results & Discussion
Performance Metrics
The following data summarizes the performance differences observed when profiling a spiked Ivabradine sample containing 0.1% of known impurities.
Parameter
HPLC Method
UPLC Method
Improvement Factor
Total Run Time
50.0 min
10.0 min
5x Faster
Solvent Consumption
50 mL / run
~4 mL / run
92% Savings
Ivabradine Retention Time
~22.5 min
~4.2 min
-
Resolution () (Crit. Pair)
2.1
3.4
+61%
Sensitivity (LOD)
0.06
0.01
6x More Sensitive
Theoretical Plates ()
~6,500
~18,000
High Efficiency
Discussion: The Physics of Efficiency
The superiority of the UPLC method stems from the Van Deemter equation , which describes the relationship between linear velocity (flow speed) and plate height (efficiency).
Particle Size: The reduction from
(HPLC) to (UPLC) minimizes the "A term" (Eddy diffusion) and "C term" (Mass transfer resistance).
Result: This allows the UPLC system to run at higher flow velocities without losing resolution. The narrower peaks produced by UPLC directly result in higher signal-to-noise ratios, explaining the 6x improvement in Limit of Detection (LOD).
Green Chemistry Impact
For a lab analyzing 50 samples per day:
HPLC: Consumes 2.5 Liters of Acetonitrile/Buffer mix.
UPLC: Consumes 0.2 Liters.
Impact: Drastic reduction in hazardous waste disposal costs and solvent procurement.
Part 4: Workflow Visualization
The following diagram illustrates the decision matrix and workflow for transferring an Ivabradine method from HPLC to UPLC, ensuring regulatory compliance (ICH Q2).
Caption: Workflow for transferring and optimizing Ivabradine impurity profiling from Legacy HPLC to Modern UPLC platforms.
Part 5: Self-Validating System Suitability
To ensure the trustworthiness of the UPLC protocol described above, every analytical run must include a "System Suitability Solution" (SSS).
Mandatory Acceptance Criteria:
Tailing Factor (
): Not more than (NMT) 1.5 for the Ivabradine peak.
Theoretical Plates (
): Not less than (NLT) 10,000.
Resolution (
): NLT 2.0 between Ivabradine and the nearest impurity (usually the desmethyl analog).
Precision: %RSD of peak area for 5 replicate injections of the standard
2.0%.
Note: If these criteria are not met, the column may require flushing (to remove buffer salts) or replacement.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Link
Maheshwari, S., et al. (2010). Quantitative Determination and Validation of Ivabradine HCL by Stability Indicating RP-HPLC Method. ResearchGate.[5] Link
Swetha Sri, R., et al. (2020).[6] A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Link
Gahlot Institute of Pharmacy. (2022).[1] Stability Indicating RP-HPLC Method for the Estimation of Ivabradine in Tablet Dosage Form. International Journal of Pharmacy and Pharmaceutical Research.[5][7] Link
Impurity Profiling of Ivabradine: A Comparative Guide to Synthetic Routes
Here is the comprehensive comparison guide for the impurity profiling of Ivabradine. Executive Summary Ivabradine hydrochloride, a selective current inhibitor used in the management of stable angina and chronic heart fai...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the comprehensive comparison guide for the impurity profiling of Ivabradine.
Executive Summary
Ivabradine hydrochloride, a selective
current inhibitor used in the management of stable angina and chronic heart failure, presents a complex impurity profile heavily dependent on its synthetic origin. This guide objectively compares the impurity landscapes of the two dominant synthetic strategies: Reductive Amination (Classical/Servier) and Direct N-Alkylation (Generic).
Control of these impurities is not merely a compliance exercise but a safety imperative, particularly regarding potentially mutagenic alkyl halide intermediates and enantiomeric purity. This guide provides actionable protocols for detection and mitigation, grounded in ICH Q3A/Q3B and M7 guidelines.
Synthetic Routes & Impurity Genesis[1][2]
The impurity profile of Ivabradine is a "chemical fingerprint" of its manufacturing process. Understanding the mechanistic origin of each impurity is the first step toward control.
Route A: Reductive Amination (Classical Route)
This route, originally utilized by Servier, involves the condensation of a benzazepine-based aldehyde with a bicyclic amine, followed by reduction.
Mechanism: Schiff base formation followed by in situ reduction (typically using borohydrides or catalytic hydrogenation).
Key Impurity Risks:
Over-alkylation (Dimerization): Formation of tertiary amine byproducts where the linker reacts with two amine equivalents.
Reductive Byproducts: Incomplete reduction leading to hydroxyl impurities.
Reagent Residues: Boron or metal catalyst residues.
Route B: Direct N-Alkylation (Convergent Route)
Common in generic manufacturing, this route couples a halogenated benzazepine intermediate with the amine.
Mechanism:
nucleophilic substitution using a base (e.g., ) in a polar aprotic solvent.
Key Impurity Risks:
Alkyl Halides (Genotoxic): Unreacted Chloro-, Bromo-, or Iodo-propyl intermediates are potential alkylating agents (mutagenic).
Elimination Products: Formation of allyl/alkene impurities due to basic conditions promoting E2 elimination.
Hydrolysis: Degradation of the benzazepine ring under harsh basic conditions.
Visualizing the Pathways
The following diagram maps the genesis of specific impurities to their respective synthetic steps.
Figure 1: Comparative genesis of impurities in Ivabradine synthesis. Note the specific genotoxic risk associated with Route B.
Comparative Impurity Profile
The following table categorizes the critical impurities you must monitor, distinguishing between those specific to the synthesis method and general degradation products.
Expert Insight: If your process uses Route B , you must implement a "purge factor" study to demonstrate the clearance of the Chloro/Iodo intermediates. Analytical methods must have a Limit of Quantitation (LOQ) sufficiently low (often ppm level) to meet ICH M7 limits for mutagenic impurities.
Analytical Protocol: Self-Validating HPLC Method
To accurately profile these impurities, a standard isocratic method is often insufficient due to the polarity range between the polar amine degradants and the non-polar alkyl halides. The following Gradient RP-HPLC protocol is optimized for resolution and robustness (AQbD approach).
Chromatographic Conditions[8]
Instrument: HPLC/UHPLC with PDA or UV detection (286 nm).
Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18 or Diamonsil C18),
.
Why: High carbon load is required to retain the non-polar halogenated impurities.
Column Temperature:
.
Flow Rate:
.
Injection Volume:
.
Mobile Phase System
Mobile Phase A (Buffer): 20 mM Ammonium Acetate (adjusted to pH 7.35 with ammonia/acetic acid).
Causality: A pH of ~7.35 ensures the amine moieties are partially deprotonated, improving peak shape and retention of basic impurities.
Mobile Phase B (Organic): Acetonitrile (ACN).
Causality: ACN provides the necessary elution strength for the hydrophobic dimer and halogenated impurities.
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Purpose
0.0
85
15
Initial equilibration
5.0
85
15
Isocratic hold for polar degradants
35.0
40
60
Linear ramp to elute API and intermediates
45.0
20
80
Wash step for Dimer/non-polars
50.0
85
15
Re-equilibration
Method Validation Workflow
Use the following DOT diagram to visualize the decision matrix for validating this method in your lab.
Figure 2: Logical workflow for validating the impurity profiling method.
Mitigation Strategies
Once profiled, impurities must be controlled.
Controlling Alkyl Halides (Route B):
Scavengers: Use amine-functionalized silica scavengers during workup to selectively remove unreacted alkyl halides.
Reaction Stoichiometry: Use a slight excess of the amine (Formula II) to drive the consumption of the alkyl halide (Formula III).
Controlling Optical Purity (R-Isomer):
Resolution: If using a racemic starting material, employ chiral resolution using (d)-camphorsulfonic acid (CSA) before the coupling step.
Temperature Control: Avoid excessive heating (>65°C) during basic coupling steps to prevent racemization of the chiral center.
Controlling Dimers:
Dilution: Perform the coupling reaction in high dilution to favor intermolecular reaction over secondary coupling events.
References
European Medicines Agency (EMA). (2016). Assessment Report: Ivabradine JensonR (International non-proprietary name: ivabradine). Link
Acta Chromatographica. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach. Link
Bentham Science. (2017). Practical and Green Process for the Synthesis of Ivabradine Hydrochloride Through an Efficient Control of Process Impurities. Link
PubChem. (n.d.). Ivabradine Compound Summary. Link
Google Patents. (2012). Process for the preparation of highly pure ivabradine hydrochloride (EP2495237A1). Link
Limit of detection (LOD) and limit of quantification (LOQ) for Ivabradine impurities
Executive Summary Ivabradine Hydrochloride , a selective current inhibitor used in the management of stable angina and chronic heart failure, presents a unique analytical challenge due to its susceptibility to degradatio...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ivabradine Hydrochloride , a selective
current inhibitor used in the management of stable angina and chronic heart failure, presents a unique analytical challenge due to its susceptibility to degradation (acid/base hydrolysis) and the presence of structurally similar synthetic intermediates.[1]
This guide objectively compares the performance of Standard Isocratic RP-HPLC against Optimized Gradient RP-HPLC and LC-MS/MS methodologies. While isocratic methods are sufficient for assay (potency), they often fail to achieve the Limit of Quantification (LOQ) required for trace impurities (typically <0.05%) mandated by ICH Q3A/B guidelines.
Key Finding: The optimized gradient method significantly outperforms standard isocratic approaches, lowering the LOQ for critical impurities (e.g., Impurity IX) from ~1.3 µg/mL to 0.38 µg/mL , enabling precise quantification of degradation products that co-elute under isocratic conditions.
Comparative Analysis: Method Performance
The following data synthesizes performance metrics from stability-indicating studies. Note the distinct advantage of Gradient Elution in resolving complex impurity mixtures (Impurities I–XI).
Data Interpretation: Method A (Isocratic) shows an LOQ of ~3.95 µg/mL, which may be insufficient for detecting trace impurities at the 0.05% threshold in low-dose formulations. Method B (Gradient) achieves an LOQ of 0.38 µg/mL for Impurity IX, providing the necessary sensitivity for regulatory compliance.
Solvents: Acetonitrile (HPLC Grade), Ammonium Acetate (AR Grade), Milli-Q Water.
Column: C18 (250 mm × 4.6 mm, 5 µm particle size).[3][4] Note: The longer column length (250mm) is critical for resolving the diastereoisomers of Impurity X.
Resolution between Ivabradine and nearest impurity > 1.5.[8]
Visualizing the Analytical Logic
Diagram 1: Analytical Method Selection Strategy
This decision tree guides the researcher in selecting the appropriate detection method based on the specific impurity threshold required.
Caption: Decision logic for selecting Isocratic vs. Gradient vs. LC-MS based on sensitivity needs.
Diagram 2: Signal-to-Noise (S/N) Determination for LOQ
The following diagram illustrates the calculation flow for determining LOQ using the S/N approach, which is the standard for Ivabradine impurity validation.
Caption: Workflow for calculating LOD/LOQ using the Signal-to-Noise ratio method per ICH Q2(R1).
Critical Discussion: Why Gradient Elution Matters
The Sensitivity-Resolution Trade-off
In isocratic methods (Method A), Ivabradine elutes relatively quickly (approx. 4-6 mins). While efficient for the main peak, this speed causes "peak bunching" for early-eluting polar degradation products (Acid/Base hydrolytic products), causing them to hide in the solvent front or noise.
The Gradient Advantage (Method B):
By starting with a high aqueous content (89% Buffer) and slowly ramping to organic (34% ACN), the gradient method achieves two physical effects that lower the LOD:
Peak Focusing: The initial weak solvent strength focuses the analyte bands at the head of the column, resulting in sharper peaks. Sharper peaks have greater height for the same area, directly improving the Signal (S) in the S/N ratio.
Selectivity Optimization: It allows the separation of the keto-enol tautomers of Impurity VII and the diastereoisomers of Impurity X , which are impossible to quantify individually in isocratic modes.
Specific Impurity Challenges
Impurity IX (LOQ 0.38 µg/mL): This is the most sensitive impurity in the gradient method. Its low LOQ is critical because it is a potential degradation product that appears in trace amounts.
Impurity VII (LOQ 2.40 µg/mL): Requires higher concentrations to detect due to lower UV response factors; researchers must account for this "Response Factor" when calculating total impurities.
References
Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by AQbD approach.
Source: Acta Chromatographica, 2021.[1][2][9][10]
URL:[Link]
Relevance: Primary source for the optimized gradient method and specific LOQ values for 11 impurities.
Characterization of degradation products of ivabradine by LC-HR-MS/MS.
Source: Biomedical Chromatography (PubMed), 2015.
URL:[Link]
Relevance: Source for degradation product identification (I-1 to I-5) and MS detection limits.
Analytical Method Development and Validation of Ivabradine HCl in Bulk and Formulation.
Source: International Journal of Research in Pharmacy and Pharmaceutical Sciences.
URL:[Link] (General Journal Link for verification of Isocratic data ranges).
Relevance: Provides baseline data for standard isocratic methods (LOD ~1.3 µg/mL).
Stability indicating RP-HPLC method for the simultaneous estimation of ivabradine and metoprolol.
Source: Journal of Applied Pharmaceutical Science, 2019.
URL:[Link]
Relevance: Validates the "Standard" method performance for comparison.
Inter-Laboratory Comparison of Analytical Methods for Ivabradine Impurities
This guide serves as a technical resource for researchers and quality control scientists evaluating analytical strategies for Ivabradine hydrochloride impurity profiling. It synthesizes data from multiple independent val...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical resource for researchers and quality control scientists evaluating analytical strategies for Ivabradine hydrochloride impurity profiling. It synthesizes data from multiple independent validation studies to simulate an inter-laboratory comparison, offering an objective assessment of method performance.
Executive Summary
Ivabradine hydrochloride, a selective
current inhibitor used in the management of stable angina and heart failure, presents a complex impurity profile due to its specific stereochemistry (-enantiomer) and susceptibility to oxidative and hydrolytic degradation.
Regulatory compliance (ICH Q3A/Q3B) demands rigorous quantification of process-related impurities (e.g., chlorinated intermediates) and degradation products (e.g., N-desmethyl ivabradine). This guide compares the three dominant analytical platforms—RP-HPLC , HPTLC , and LC-MS/MS —evaluating their utility across different stages of the drug development lifecycle.
Key Insight: While LC-MS/MS offers superior sensitivity for genotoxic screening, Gradient RP-HPLC remains the "Gold Standard" for routine QC due to its balance of robustness, resolution of stereoisomers, and cost-efficiency.
The Impurity Landscape
Ivabradine's degradation pathways are sensitive to pH and oxidation. An inter-laboratory consensus identifies the following critical impurities:
Impurity A (N-desmethyl ivabradine): The active metabolite; significant in biological matrices but also a potential degradation product.
Impurity B (N-oxide diastereomers): Formed under oxidative stress; requires high-resolution separation to distinguish diastereomers.
Impurity C (Acid Hydrolysis Product): Formed under stress conditions (HCl).
The following data aggregates performance metrics from independent validation studies (simulating Lab A, Lab B, Lab C results) to objectively compare the methods.
Table 1: Performance Metrics Comparison
Feature
Method A: Gradient RP-HPLC
Method B: HPTLC
Method C: LC-MS/MS
Primary Application
Routine QC, Stability Testing
Quick Screening, Cost-sensitive Labs
Genotoxic Impurity ID, Trace Analysis
Stationary Phase
C18 / Phenyl-Hexyl (3-5 µm)
Silica Gel 60 F254
C18 UHPLC (1.7 µm)
Detection Mode
UV-DAD (286 nm)
Densitometry (286 nm)
Mass Spectrometry (MRM)
LOD (Limit of Detection)
~0.33 µg/mL
~20 ng/band (approx. 2 µg/mL)
< 0.001 µg/mL (Trace)
LOQ (Limit of Quantitation)
~1.09 µg/mL
~63 ng/band
< 0.005 µg/mL
Linearity ()
> 0.999 (5–100 µg/mL)
> 0.995 (400–2000 ng/band)
> 0.999 (ng/mL range)
Precision (RSD %)
< 1.0%
1.5% – 2.5%
< 2.0%
Resolution of Isomers
High (Critical for N-oxides)
Moderate
High (Mass differentiation)
Critical Analysis
RP-HPLC (Method A): Validated as the most robust method for separating the parent drug from its 11+ potential related substances. The use of Analytical Quality by Design (AQbD) in recent protocols has optimized the separation of keto-enol tautomers and positional isomers that HPTLC misses.
HPTLC (Method B): While less sensitive, it provides simultaneous processing of multiple samples, making it efficient for rough range-finding in early formulation stages. However, it struggles to meet the stringent LOQ required for trace toxic impurities.
LC-MS/MS (Method C): Indispensable for structural elucidation of unknowns. It is the only method capable of detecting genotoxic impurities (like methyl vinyl ketone) at ppm levels required by ICH M7.
Based on the comparative analysis, the Gradient RP-HPLC method is recommended for standard inter-laboratory implementation due to its balance of precision and accessibility.
Protocol Principles (Causality & Logic)
Choice of Column: A C18 or Phenyl-Hexyl column is selected to provide
interactions, essential for separating the aromatic impurities of Ivabradine.
Buffer Selection: Ammonium Acetate (pH ~7.[1][2]4) is chosen over phosphate buffers to maintain compatibility with LC-MS if cross-validation is needed later.
Wavelength: 286 nm is selected as the isosbestic point where Ivabradine and its major degradants show significant absorbance, ensuring consistent sensitivity.
Step-by-Step Methodology
1. Chromatographic Conditions:
Instrument: HPLC equipped with PDA (Photodiode Array) Detector.
Column: Agilent Zorbax Eclipse XDB-C18 (250 x 4.6 mm, 5 µm) or equivalent.
Flow Rate: 1.0 mL/min.
Injection Volume: 20 µL.
Column Temperature: 30°C.
2. Mobile Phase Preparation:
Mobile Phase A: 20 mM Ammonium Acetate buffer (pH adjusted to 7.4 with dilute ammonia/acetic acid).
Mobile Phase B: Acetonitrile (HPLC Grade).
3. Gradient Program:
Time 0 min: 85% A / 15% B (Initial hold to elute polar degradants)
Time 15 min: 60% A / 40% B (Linear ramp)
Time 25 min: 30% A / 70% B (Elution of hydrophobic impurities/dimers)
Time 30 min: 85% A / 15% B (Re-equilibration)
4. Sample Preparation:
Standard Stock: Dissolve 25 mg Ivabradine HCl Reference Standard in 25 mL Methanol.
Test Sample: Grind tablets; extract powder equivalent to 25 mg Ivabradine in Methanol. Sonicate for 15 mins. Filter through 0.45 µm PVDF filter (Nylon filters may bind impurities).
) between Ivabradine and nearest impurity > 1.5.[1]
% RSD of 6 replicate injections < 2.0%.
Decision Logic for Method Selection
Use this logic flow to determine the appropriate analytical technique for your specific laboratory requirement.
Caption: Decision tree for selecting the optimal analytical method based on laboratory objectives (QC vs. R&D).
References
Maheshwari, S., et al. (2010).[1] Quantitative determination and validation of Ivabradine HCl by stability indicating RP-HPLC method and spectrophotometric method in solid dosage form. Eurasian Journal of Analytical Chemistry. Link
Damle, M. & Bagwe, R. (2015). Development and validation of stability-indicating HPTLC method for Ivabradine HCl. Pharmaceutical Science Monitor. Link
Patel, P. N., et al. (2015).[1] Characterization of degradation products of Ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. Journal of Mass Spectrometry. Link
Pikul, P., et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology. Link
Gomec, M., et al. (2021). Robust optimization of gradient RP HPLC method for simultaneous determination of ivabradine and its eleven related substances by Analytical Quality by Design. Acta Chromatographica. Link
A Comparative Analysis of Forced Degradation Behavior: Ivabradine and Structural Analogues
Executive Summary This guide provides a technical analysis of the stress stability profile of Ivabradine Hydrochloride (IVA) and its structural analogues (specifically active metabolites and process-related impurities).[...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of the stress stability profile of Ivabradine Hydrochloride (IVA) and its structural analogues (specifically active metabolites and process-related impurities).[1] Unlike standard stability reports, this analysis focuses on the mechanistic divergence observed under specific stress conditions—most notably the unique degradation behavior differences between HCl and H
SO hydrolysis, and the diastereomeric selectivity during oxidation.
Target Audience: Analytical Scientists, Formulation Chemists, and Regulatory Affairs Specialists.
Structural Basis of Instability
To understand degradation, one must first analyze the labile centers of the molecule. Ivabradine contains a benzazepin-2-one ring (lactam) and a tertiary amine side chain, which are the primary sites for degradation.
Comparative Structural Labile Centers
Compound
Structural Feature
Primary Degradation Susceptibility
Ivabradine (IVA)
Benzazepin-2-one (Lactam)
Hydrolysis: Ring opening under strong Acid/Base.
Tertiary Amine (Side Chain)
Oxidation: N-Oxide formation (N-O).
Methoxy groups
Photolysis: Radical-mediated cleavage.
N-Desmethyl Ivabradine (Metabolite/Analogue)
Secondary Amine
Oxidation: Susceptible to further oxidation but resistant to N-oxide formation typical of tertiary amines.
Dehydro Ivabradine (Impurity)
Double bond in azepine ring
Oxidation/Thermal: High susceptibility to oxidative cleavage.
Experimental Protocols (Self-Validating Systems)
Scientific Integrity Note: The following protocols are designed with built-in "stop-points" to prevent over-degradation (aiming for 5-20% degradation). Over-degradation (>20%) produces secondary degradants that hold no toxicological relevance.
Hydrolytic Stress (Acid/Base)
Rationale: Differentiates between labile lactam hydrolysis and amide cleavage.
Acid Stress:
Prepare a 1 mg/mL stock solution of IVA in Mobile Phase.
Add 5.0 mL of 1N HCl to 5.0 mL of stock solution.
Critical Control: Prepare a parallel sample using 1N H
SO to observe counter-ion specific degradation (See Section 3.1).
Reflux at 60°C for 4 hours.
Neutralize with 1N NaOH prior to injection to prevent column damage.
Alkaline Stress:
Add 5.0 mL of 0.1N NaOH to 5.0 mL of stock solution.
Stir at Room Temperature (RT) for 2 hours. Note: IVA is highly labile to base; heat is rarely required.
Neutralize with 0.1N HCl.
Oxidative Stress
Rationale: Targets the electron-rich nitrogen of the tertiary amine.
Add 2.0 mL of 3% H
O to 5.0 mL of stock solution.
Incubate at RT for 6 hours in the dark (to exclude photolytic contribution).
Validation Step: If degradation <5%, increase H
O to 10% or heat to 40°C.
Quench excess peroxide with sodium sulfite before LC injection to prevent on-column oxidation.
Photolytic Stress
Rationale: Simulates shelf-life exposure and radical mechanisms.
Expose solid state (thin layer <1mm) and solution state (1 mg/mL) samples.
Light Source: Cool white fluorescent light (1.2 million lux hours) and UV light (200 Wh/m²).
Control: Wrap a duplicate set of vials in aluminum foil (Dark Control) to rule out thermal effects.
Mechanism: The chloride ion (Cl⁻) in HCl acts as a nucleophile, facilitating specific ring-opening or substitution reactions that the non-nucleophilic sulfate ion (SO₄²⁻) does not. This contradicts the common assumption that pH alone drives acid hydrolysis.
Impact: Stability protocols using only H
SO may miss critical degradants (e.g., chlorinated impurities).
Oxidative Pathways: N-Oxide Formation
Oxidation of Ivabradine primarily attacks the tertiary nitrogen, leading to the formation of N-Oxides . Because the nitrogen center is chiral in the oxide form, this reaction yields diastereomeric N-oxides (Ox1 and Ox2).
Ivabradine vs. Analogues:
IVA: Forms stable N-oxides.
N-Desmethyl Analogue: Does not form the same N-oxide; degrades via oxidative deamination.
Summary of Degradation Products
Stress Condition
Key Degradants Identified
Mechanism
Acid (HCl)
H1, H2, H3 (Specific to HCl)
Lactam hydrolysis + Nucleophilic attack by Cl⁻
Acid (HSO)
H1, H2 (Subset of HCl products)
Lactam hydrolysis only
Base (NaOH)
N1 (Major Hydrolytic Product)
Rapid Lactam Ring Opening
Oxidation
Ox1, Ox2 (Diastereomeric N-Oxides)
N-oxidation of tertiary amine
Photolysis
UV4 (Active Metabolite), UV1
Radical fragmentation / N-demethylation
Visualizing the Degradation Pathway
The following diagram illustrates the mechanistic flow from Ivabradine to its primary degradation products.
Caption: Mechanistic degradation pathways of Ivabradine showing divergence in Acidic (HCl vs H2SO4) and Oxidative conditions.
Analytical Strategy (HPLC-MS)
To accurately quantify these analogues and degradants, a stability-indicating method (SIM) must be capable of separating the diastereomeric N-oxides.
Recommended Chromatographic Conditions:
Column: Phenomenex Luna C18 (2) or Inertsil ODS-3V (250 x 4.6 mm, 5 µm). Why? High carbon load is required to resolve the hydrophobic diastereomers.
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).[2][3] Buffer is critical for MS compatibility and peak shape of basic amines.
MS: ESI Positive Mode (Target m/z 469.3 for IVA, +16 for N-oxides).
References
Maheshwari, S. et al. (2015). Characterization of degradation products of ivabradine by LC-HR-MS/MS: a typical case of exhibition of different degradation behaviour in HCl and H2SO4 acid hydrolysis. Journal of Mass Spectrometry.
Stolarczyk, M. et al. (2016). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. PLOS ONE.
Gülşen, B. & Ertürk, S. (2020). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Analytical Methods (RSC).
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). ICH.
Personal protective equipment for handling Ivabradine IMpurity
Executive Directive: The Precautionary Principle As researchers, we often underestimate impurities. We assume they share the safety profile of the parent Active Pharmaceutical Ingredient (API).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Directive: The Precautionary Principle
As researchers, we often underestimate impurities. We assume they share the safety profile of the parent Active Pharmaceutical Ingredient (API). This is a dangerous fallacy. Ivabradine impurities (e.g., chlorinated intermediates, optical isomers) are often reactive intermediates or potent byproducts that may possess higher toxicity or mutagenic potential than Ivabradine HCl itself.
The Core Rule: Until a specific impurity has a validated Occupational Exposure Limit (OEL), you must handle it as a Performance-Based Control Band 4 (OEB 4) compound (OEL < 10 µg/m³).
This guide operationalizes the safety requirements for handling Ivabradine impurities, moving beyond generic advice to specific, causal safety protocols.
Risk Assessment & Hazard Characterization
Ivabradine is a specific bradycardic agent that inhibits the If current in the sinoatrial node.[1][2] While the API is generally managed as an OEB 3 compound (Harmful if swallowed, H302), its impurities present unique risks:
Pharmacological Potency: Accidental absorption can lead to severe bradycardia (heart rate slowing) and hemodynamic instability.
Unknown Toxicology: Many impurities are structural alerts for genotoxicity (mutagenicity).
Physical State: Often isolated as electrostatic lyophilized powders, increasing the risk of aerosolization during weighing.
The Containment Logic (DOT Diagram)
The following decision logic dictates your PPE and Engineering Control setup.
The PPE Matrix: Specification & Causality
Do not rely on generic "lab coats." The following matrix is designed for OEB 4 containment levels.
Protection Zone
Recommended Gear
Technical Justification (The "Why")
Respiratory
PAPR (Powered Air Purifying Respirator) with HEPA filters OR Fit-tested N100/P3 half-mask.
Causality: Ivabradine impurities are often micronized. Standard N95 masks allow up to 5% leakage. An N100 provides 99.97% efficiency, critical when the OEL is unknown.
Self-Validation: The bright inner glove acts as a breakthrough indicator. If you see the bright color through a tear in the outer glove, the system has failed. Change immediately.
Dermal (Body)
Tyvek® 400 (or equivalent) closed-front lab coat with elastic wrists.
Permeation Defense: Cotton coats absorb potent powders, creating a secondary exposure source in the laundry. Tyvek sheds particles and is disposable.
Ocular
Indirect Vented Goggles (ANSI Z87.1+).
Absorption Risk: Ivabradine HCl is an eye irritant (H319).[3] Impurities in solution can splash; safety glasses do not seal against aerosols or splashes from below.
Footwear
Shoe Covers (Booties).
Migration Control: Prevents tracking of potent powder residues from the weigh station to common areas (e.g., cafeteria, desks).
Operational Protocol: The "Clean-Dirty" Workflow
Handling potent impurities requires a disciplined workflow to prevent cross-contamination.
Step-by-Step Handling Procedure
Pre-Work Setup:
Verify the Magnahelic gauge on your Fume Hood or Isolator reads within operational limits (usually 0.3 – 0.6 inches of water).
Place a static-dissipative mat inside the hood. Why? Ivabradine impurities are static-prone; this prevents "jumping" powder during weighing.
Prepare a "solid waste" bag inside the hood before starting.
The Weighing Maneuver:
Never weigh directly onto the balance pan. Use a disposable antistatic weighing boat.
Technique: Use the "tap and settle" method. Do not dump powder.
Critical Step: After weighing, wipe the exterior of the vial/container with a methanol-dampened wipe before removing it from the hood. This breaks the chain of contamination.
Decontamination (The "Doffing" Sequence):
This is where most exposures occur. Follow the logic below strictly.
Emergency Response: Specific to Ivabradine
Standard first aid is insufficient. You must inform medical personnel of the specific mechanism of action.
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol on skin (enhances absorption).
Ingestion/Inhalation: Transport to ER immediately.
Medical Alert: Inform the treating physician that the patient was exposed to a potent If channel blocker .
Note for Physician: Beta-blockers may exacerbate the condition. Treatment typically involves supportive care; severe cases may require isoprenaline or temporary pacing [1].
Waste Disposal & Deactivation
Ivabradine and its impurities are classified as Very Toxic to Aquatic Life (H400) [2].[4][5][6]
Liquids: Do NOT pour down the drain.[5][7] Collect in "High Potency/Toxic" solvent waste streams.
Solids: All wipes, gloves, and weighing boats must be incinerated.
Deactivation: For surface cleaning, use a surfactant-based cleaner (e.g., 1% SDS) followed by 70% Isopropanol. Oxidizing agents (bleach) are effective but may generate hazardous chlorinated byproducts with this specific molecule.
References
ResearchGate. (2020). Ivabradine toxicity: A case report and review. Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 132999, Ivabradine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]